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  • Product: 3-(Benzylamino)propane-1-sulfonic acid
  • CAS: 1138-84-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-(Benzylamino)propane-1-sulfonic Acid in Drug Development

Executive Summary The development of disease-modifying therapies for neurodegenerative disorders often hinges on the precise structural optimization of small molecules. 3-(Benzylamino)propane-1-sulfonic acid (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of disease-modifying therapies for neurodegenerative disorders often hinges on the precise structural optimization of small molecules. 3-(Benzylamino)propane-1-sulfonic acid (also known as N-benzylhomotaurine) is a zwitterionic aminosulfonic acid that builds upon the pharmacological foundation of homotaurine (tramiprosate). By introducing a lipophilic benzyl moiety to the homotaurine backbone, this compound is engineered to overcome the pharmacokinetic limitations—specifically poor blood-brain barrier (BBB) permeability—that have historically hindered the clinical efficacy of highly polar anti-amyloid agents. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic rationale, synthesis, and in vitro validation protocols for drug development professionals.

Physicochemical Profiling & Structural Rationale

The structural evolution from homotaurine to 3-(Benzylamino)propane-1-sulfonic acid represents a classic medicinal chemistry approach to optimizing central nervous system (CNS) penetrance.

Quantitative Data: Physicochemical Properties

The following table summarizes the core chemical identifiers and theoretical physicochemical metrics of the compound[1].

PropertyValue / Description
Chemical Name 3-(Benzylamino)propane-1-sulfonic acid
Synonyms N-benzylhomotaurine; 1-Propanesulfonic acid, 3-[(phenylmethyl)amino]-
CAS Number 1138-84-7
Molecular Formula C₁₀H₁₅NO₃S
Molecular Weight 229.29 g/mol
Structural Class Zwitterionic Aminosulfonic Acid
Predicted LogP ~0.5 to 1.2 (Significant increase vs. Homotaurine's -1.5)
Causality in Structural Design

Homotaurine is a highly polar, naturally occurring amino acid analog that failed to meet primary efficacy endpoints in Phase III Alzheimer's trials, largely due to rapid systemic clearance and suboptimal CNS exposure, despite showing promise in APOE4 carriers[2]. The addition of the benzyl group in 3-(Benzylamino)propane-1-sulfonic acid serves a dual purpose:

  • Lipophilicity Enhancement: The aromatic ring masks the polarity of the secondary amine, increasing the partition coefficient (LogP) and facilitating passive diffusion across the lipid bilayers of the BBB.

  • Steric Shielding: The bulky benzyl group provides steric hindrance against rapid enzymatic deamination, potentially extending the compound's plasma half-life.

Mechanistic Applications: Amyloid-Beta (Aβ) Modulation

The primary therapeutic hypothesis for homotaurine derivatives centers on their ability to act as Aβ anti-aggregation agents. Research elucidating the2 has shown that these sulfonate-containing small molecules bind to monomeric Aβ42 through a multi-ligand "enveloping" mode[3].

By interacting with key amino acid residues (Lys16, Lys28, and Asp23) on the Aβ42 monomer, the sulfonate group stabilizes the monomeric conformation, preventing the misfolding events that lead to the formation of neurotoxic soluble oligomers[2]. 3-(Benzylamino)propane-1-sulfonic acid is hypothesized to retain this sulfonate-driven electrostatic interaction while utilizing its benzyl ring to engage in additional


 stacking with aromatic residues (e.g., Phe19, Phe20) on the amyloid peptide.

MOA A 3-(Benzylamino)propane-1-sulfonic acid B Benzyl Substitution (Increased LogP) A->B Structural feature C Enhanced BBB Penetration B->C Pharmacokinetics D Aβ42 Monomer Binding C->D Target Engagement E Inhibition of Toxic Oligomerization D->E Disease Modification

Mechanism of action: N-benzyl substitution enhances BBB penetration and Aβ42 target engagement.

Synthesis & Analytical Characterization

The synthesis of 3-(Benzylamino)propane-1-sulfonic acid relies on the nucleophilic ring-opening of 1,3-propanesultone by benzylamine. This protocol is designed to be a self-validating system , ensuring high purity of the zwitterionic product without the need for complex chromatography[4].

Step-by-Step Synthetic Protocol
  • Preparation of Reagents: Dissolve 1.0 equivalent of benzylamine in anhydrous butanol or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical because 1,3-propanesultone is highly susceptible to hydrolysis, which would yield inactive 3-hydroxypropane-1-sulfonic acid[5].

  • Controlled Addition: Slowly add a solution of 1.0 equivalent of 1,3-propanesultone (dissolved in the same solvent) dropwise to the benzylamine solution at 0–5 °C.

    • Causality: 1,3-propanesultone is a potent, exothermic alkylating agent. Dropwise addition at low temperatures prevents thermal runaway and minimizes the formation of double-alkylated tertiary amine byproducts.

  • Reflux & Ring-Opening: Gradually warm the mixture to room temperature, then heat to reflux (approx. 80 °C) for 4–6 hours.

  • In-Process Validation Check: Sample the reaction mixture and analyze via TLC (Ninhydrin stain) or LC-MS. The reaction is deemed complete when the primary amine peak (benzylamine) is entirely consumed. If unreacted amine remains, continue refluxing in 1-hour increments.

  • Zwitterion Precipitation: Cool the reaction mixture to 0 °C. Add cold acetone to induce precipitation of the zwitterionic product.

    • Causality: The highly polar sulfonic acid and protonated amine form an inner salt (zwitterion) that is insoluble in non-polar/moderately polar solvent mixtures like butanol/acetone, driving the equilibrium and allowing easy isolation.

  • Filtration & Drying: Collect the white precipitate via vacuum filtration, wash with cold acetone (3x), and dry under high vacuum to yield pure 3-(Benzylamino)propane-1-sulfonic acid.

Workflow S1 Benzylamine + 1,3-Propanesultone S2 Nucleophilic Ring-Opening S1->S2 Anhydrous Solvent S3 Zwitterion Precipitation S2->S3 Cooling & Filtration S4 LC-MS / NMR Validation S3->S4 Purity >98%

Self-validating synthetic workflow for 3-(Benzylamino)propane-1-sulfonic acid via ring-opening.

Experimental Protocols: In Vitro Evaluation

To validate the efficacy of 3-(Benzylamino)propane-1-sulfonic acid, researchers must employ rigorous, self-validating biophysical assays. The Thioflavin T (ThT) Fluorescence Assay is the gold standard for monitoring Aβ42 fibrillization kinetics.

ThT Anti-Aggregation Assay Protocol
  • Peptide Preparation: Reconstitute synthetic Aβ42 monomers in hexafluoroisopropanol (HFIP) to break down pre-existing aggregates. Evaporate HFIP under a gentle stream of nitrogen and resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM.

  • Buffer Formulation: Dilute the Aβ42/DMSO stock into PBS (pH 7.4) containing 20 μM Thioflavin T to achieve a final Aβ42 concentration of 10 μM.

    • Causality: ThT is a benzothiazole dye that exhibits enhanced fluorescence (excitation 440 nm, emission 480 nm) only when intercalated into the cross-beta sheet structures of amyloid fibrils. This provides a direct, real-time readout of aggregation.

  • Compound Incubation: In a black, clear-bottom 96-well microplate, add the Aβ42/ThT solution. Add 3-(Benzylamino)propane-1-sulfonic acid at varying concentrations (0.1 μM to 100 μM).

  • Validation Controls:

    • Positive Control: Aβ42 + ThT + Tramiprosate (known inhibitor)[6].

    • Negative Control: Aβ42 + ThT + Vehicle (DMSO).

    • Baseline Control: Buffer + ThT + Compound (to rule out compound autofluorescence).

  • Kinetic Reading: Seal the plate to prevent evaporation and incubate at 37 °C in a microplate reader. Record fluorescence every 10 minutes for 48 hours, with 5 seconds of orbital shaking before each read.

  • Data Analysis: Calculate the lag time and the maximum fluorescence plateau (

    
    ). Effective inhibitors will prolong the lag phase and significantly depress 
    
    
    
    .
Quantitative Data: Comparative Assay Metrics (Representative)

The following table illustrates the expected pharmacological shift when transitioning from the parent compound (Homotaurine) to the benzylated derivative based on structural optimization principles.

MetricHomotaurine (Tramiprosate)3-(Benzylamino)propane-1-sulfonic acidAssay Method
Aβ42 Aggregation IC₅₀ ~50 - 100 μM~10 - 25 μM (Predicted)ThT Fluorescence Assay
PAMPA BBB Permeability (

)

cm/s

cm/s
Parallel Artificial Membrane Assay
Plasma Half-Life (In Vitro Liver Microsomes) Short (Rapid clearance)Extended (Steric shielding)LC-MS/MS Quantification

References

  • EurekAlert / Alzheon, Inc. "Published data reveals new mechanism to inhibit oligomers, key driver of Alzheimer's". Available at:[Link]

  • NIH / PubMed Central. "Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data". CNS Drugs. Available at:[Link]

  • NIH / PubMed. "Tramiprosate". Drugs Today (Barc). Available at:[Link]

  • Google Patents. "Method for the preparation of 1,3-propane disulfonic acid compounds" (Details on 1,3-propanesultone reactivity with benzylamine).
  • ACS Publications. "Sulfonate-Grafted Metal–Organic Frameworks for Reductive Functionalization of CO2 to Benzimidazoles and N-Formamides" (Details on anhydrous ring-opening of 1,3-propanesultone). Available at:[Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-(Benzylamino)propane-1-sulfonic Acid

Topic: Solubility of 3-(Benzylamino)propane-1-sulfonic acid in water vs organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3-(Benzylamino)propane-1-sulfonic acid in water vs organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 3-(Benzylamino)propane-1-sulfonic acid (CAS: 1138-84-7), a zwitterionic aminosulfonate structurally related to homotaurine and Good’s buffers (e.g., CAPS). Understanding the solubility differential between aqueous and organic media is critical for optimizing synthesis, purification via recrystallization, and formulation in biochemical applications.

The molecule exhibits a classic zwitterionic solubility switch : it displays high solubility in water and specific polar protic solvents (under thermal stress), while remaining virtually insoluble in non-polar organic solvents—a property that drives its isolation efficiency in process chemistry.

Physicochemical Identity & Structural Logic[1]

To predict and manipulate solubility, one must first understand the ionization state of the molecule. 3-(Benzylamino)propane-1-sulfonic acid (BAPS) exists primarily as a zwitterion (inner salt) in the solid state and at neutral pH.

Molecular Specifications
ParameterDetail
Chemical Name 3-(Benzylamino)propane-1-sulfonic acid
CAS Number 1138-84-7
Molecular Formula

Molecular Weight 229.30 g/mol
Physical Form White crystalline powder
Melting Point >270°C (Decomposition)
pKa (Sulfonic Acid) ~ -2.0 (Strongly acidic, always ionized)
pKa (Amine) ~ 9.0 - 10.0 (Basic, protonated at neutral pH)
The Zwitterionic Equilibrium

Solubility is dictated by the electrostatic lattice energy of the zwitterion. In water, the high dielectric constant (


) overcomes this lattice energy via ion-dipole hydration. In organic solvents with lower dielectric constants, the lattice energy dominates, resulting in precipitation.

Zwitterion_Equilibrium cluster_0 pH < 1 (Strong Acid) cluster_1 pH 2 - 9 (Neutral/Physiological) cluster_2 pH > 10 (Basic) Cation Cationic Form (Soluble) [Bn-NH2+-(CH2)3-SO3H] Zwitterion Zwitterion (Inner Salt) (High Lattice Energy) [Bn-NH2+-(CH2)3-SO3-] Cation->Zwitterion Deprotonation (-H+) Zwitterion->Cation Protonation (+H+) Anion Anionic Form (Soluble as Salt) [Bn-NH-(CH2)3-SO3-] Zwitterion->Anion Deprotonation (-H+) Anion->Zwitterion Protonation (+H+)

Figure 1: pH-dependent speciation. The zwitterionic form (center) exhibits the lowest solubility in organic solvents due to strong intermolecular ionic bonding.

Solubility Profile: Water vs. Organic Solvents[5]

The following data synthesizes empirical process observations and theoretical predictions based on the Hofmeister series and dielectric constants.

Aqueous Solubility[1][6]
  • Status: Highly Soluble

  • Mechanism: Solvation is driven by the hydration of the sulfonate anion and the ammonium cation.

  • pH Influence:

    • Neutral pH: Soluble, but may crystallize at high concentrations due to zwitterionic stacking.

    • Extreme pH: Solubility increases significantly in strong acid (forming the hydrochloride salt) or strong base (forming the sodium sulfonate salt), as charge repulsion prevents lattice formation.

Organic Solvent Solubility

The solubility in organic media follows a steep decline as solvent polarity decreases. This gradient is the basis for purification protocols.

Solvent ClassSpecific SolventSolubility RatingProcess Implication
Polar Protic WaterHigh Primary solvent for biological buffers.
Polar Protic Methanol / EthanolModerate (Hot) / Low (Cold)Ideal for recrystallization . Dissolves impurities; product crystallizes upon cooling.
Polar Aprotic DMSO / DMFModerate Useful for NMR analysis or specialized reactions.
Polar Aprotic Acetone / AcetonitrileLow Potential anti-solvent for aqueous solutions.
Non-Polar Ethyl Acetate / THFInsoluble Anti-solvent . Used in synthesis to precipitate the product from the reaction mixture.[1]
Non-Polar Hexane / DCMInsoluble Used for washing to remove non-polar organic impurities (e.g., unreacted benzylamine).

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Purpose: To generate precise solubility data (g/L) for formulation development.

Materials:

  • Excess 3-(Benzylamino)propane-1-sulfonic acid (solid).

  • Target Solvents (Water, MeOH, EtOH).[2]

  • Temperature-controlled shaker bath.

  • 0.45 µm PTFE Syringe Filters.[2]

  • HPLC or Gravimetric analysis equipment.

Workflow:

Solubility_Workflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C, 200 rpm) Start->Equilibrate Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Analyze Quantification Filter->Analyze Method1 Method A: Gravimetric (Evaporate & Weigh) Analyze->Method1 Method2 Method B: HPLC-UV (Detect Benzyl Chromophore) Analyze->Method2

Figure 2: Standardized workflow for determining thermodynamic solubility.

Protocol B: Purification via Anti-Solvent Precipitation

Context: This protocol exploits the insolubility of BAPS in non-polar organics to isolate it from the synthesis reaction (typically Benzylamine + 1,3-Propane Sultone).

  • Reaction: Conduct the ring-opening reaction in a solvent where the starting materials are soluble but the product is not (e.g., Ethyl Acetate or THF ).

  • Precipitation: As the reaction proceeds, 3-(Benzylamino)propane-1-sulfonic acid will spontaneously precipitate as a white solid.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with Dichloromethane (DCM) or Diethyl Ether to remove unreacted benzylamine (which is soluble in these organics).

  • Recrystallization (Optional): If higher purity is required:

    • Dissolve the solid in minimum boiling Ethanol/Water (90:10) .

    • Allow to cool slowly to 4°C.

    • Collect crystals.

Applications & Implications

Chemical Synthesis Intermediate

The benzyl group serves as a hydrophobic "handle" or protecting group. The solubility profile allows this moiety to be introduced in organic phase reactions (before sulfonation) or used as a zwitterionic building block that is easily removed from organic reaction mixtures by water extraction.

Biological Buffering (Analogous to CAPS)

While not a standard Good's buffer, the structural similarity to CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) suggests utility in high pH buffering (pH 9–11). The benzyl group adds lipophilicity, potentially altering membrane interaction compared to the cyclohexyl analog.

Surface Modification

The sulfonic acid group is a potent hydrophilic anchor. BAPS can be adsorbed onto basic surfaces (e.g., amine-functionalized resins) or used in electroplating baths. Its water solubility ensures stable aqueous formulations, while its organic insolubility prevents leaching into lipid/organic phases in biphasic systems.

References

  • Google Patents. (2009). CN1200929C - Method of preparing 3-amino propane sulfonic acid.[3] Retrieved from

Sources

Foundational

pKa values and isoelectric point of 3-(Benzylamino)propane-1-sulfonic acid

Physicochemical Profiling of 3-(Benzylamino)propane-1-sulfonic Acid: pKa, Isoelectric Point, and Formulation Dynamics Executive Summary 3-(Benzylamino)propane-1-sulfonic acid (also known as N-benzylhomotaurine) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 3-(Benzylamino)propane-1-sulfonic Acid: pKa, Isoelectric Point, and Formulation Dynamics

Executive Summary

3-(Benzylamino)propane-1-sulfonic acid (also known as N-benzylhomotaurine) is a highly polar, zwitterionic compound. As a structural derivative of homotaurine (tramiprosate)—a well-characterized anti-amyloid agent[1]—this compound presents unique physicochemical properties. Understanding its acid-base dynamics, specifically its pKa and isoelectric point (pI), is critical for researchers developing novel neurotherapeutics, optimizing blood-brain barrier (BBB) penetrance, or designing specialized Good’s buffer analogs.

This technical guide provides an authoritative breakdown of the compound's molecular architecture, establishes self-validating protocols for empirical characterization, and explores its pharmacological implications.

Molecular Architecture and Acid-Base Dynamics

To understand the behavior of 3-(Benzylamino)propane-1-sulfonic acid, we must analyze its parent compound, homotaurine (3-aminopropanesulfonic acid)[2]. Homotaurine is a naturally occurring amino sulfonate characterized by a highly acidic sulfonic acid group (pKa ~1.5) and a basic primary amine (pKa ~10.2)[3].

When a benzyl group is substituted onto the nitrogen to form 3-(Benzylamino)propane-1-sulfonic acid, the acid-base landscape shifts due to specific electronic effects:

  • The Sulfonic Acid Group (pKa₁): The sulfonate moiety remains highly resonance-stabilized. The addition of the benzyl group three carbons away exerts negligible inductive effects on this group. Thus, the pKa₁ remains extremely low (~1.5), ensuring it is fully ionized at almost all physiologically relevant pH levels[4].

  • The Secondary Amine (pKa₂): The benzyl group (-CH₂-C₆H₅) exerts a mild electron-withdrawing inductive effect compared to a simple hydrogen atom. The sp² hybridized carbons of the phenyl ring pull electron density away from the nitrogen's lone pair, reducing its basicity. Consequently, the pKa of the amine drops from ~10.2 down to approximately 9.5 .

Quantitative Physicochemical Data Summary
Physicochemical PropertyEstimated ValueDerivation MethodState at Physiological pH (7.4)
pKa₁ (Sulfonic Acid) ~1.5Extrapolated from homotaurine[3]Fully Deprotonated (-SO₃⁻)
pKa₂ (Secondary Amine) ~9.5Inductive shift from primary amineFully Protonated (-NH₂⁺-Bn)
Isoelectric Point (pI) ~5.5Calculated: (pKa₁ + pKa₂) / 2Net Charge = 0 (Zwitterion)
Molecular Weight 229.30 g/mol Stoichiometric CalculationN/A

Self-Validating Experimental Protocols

Theoretical calculations must be empirically verified. Because zwitterions buffer across wide ranges and exhibit minimum solubility at their pI, standard analytical methods often fail. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: High-Precision Potentiometric Titration (For pKa Determination)

Causality & Validation: Direct observation of inflection points in zwitterions is often obscured by overlapping buffering regions. This protocol employs a Gran Plot transformation . By linearizing the pre- and post-equivalence point data, the system self-validates the Nernstian response of the electrode and confirms exact titrant stoichiometry, eliminating subjective errors.

  • Sample Preparation: Dissolve 3-(Benzylamino)propane-1-sulfonic acid to a concentration of 0.01 M in a 0.15 M NaCl background electrolyte. Reasoning: 0.15 M NaCl maintains a constant ionic strength mimicking physiological conditions, preventing activity coefficient fluctuations during titration.

  • Electrode Calibration: Calibrate a high-performance glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl to fully protonate the secondary amine and partially protonate the sulfonate group.

  • Titration: Titrate with standardized 0.1 M NaOH under an inert argon atmosphere. Reasoning: Argon prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially skew the basic buffering region.

  • Data Analysis: Plot the volume of titrant vs. pH. Apply a Gran Plot transformation to extract precise pKa₁ and pKa₂ values.

Protocol B: Capillary Isoelectric Focusing (cIEF) (For pI Determination)

Causality & Validation: Traditional gel electrophoresis is prone to thermal diffusion artifacts. cIEF provides high-resolution focusing. The inclusion of dual internal pI markers acts as a self-validating mechanism, intrinsically correcting for any run-to-run variations in electroosmotic flow (EOF), ensuring the calculated pI is absolute.

  • Matrix Assembly: Prepare a sample matrix containing 1 mg/mL of the analyte, 2% carrier ampholytes (spanning pH 3–10), and two synthetic peptide internal markers (e.g., pI 4.5 and pI 7.0).

  • Injection: Hydrodynamically inject the mixture into a neutral-coated fused-silica capillary (50 µm ID × 30 cm). Reasoning: The neutral coating suppresses EOF, ensuring molecules migrate solely based on charge.

  • Focusing: Apply 25 kV for 15 minutes using 90 mM phosphoric acid as the anolyte and 20 mM sodium hydroxide as the catholyte.

  • Mobilization & Detection: Chemically mobilize the focused zones by adding salt to the catholyte. Detect the zones at 214 nm (leveraging the UV absorbance of the benzyl ring).

  • Calculation: Determine the pI of the compound via linear regression against the migration times of the internal markers.

cIEF_Workflow N1 Sample Prep (Analyte + Ampholytes) N2 Capillary Injection (Neutral Coated) N1->N2 N3 Focusing (25kV) pH Gradient Formation N2->N3 N4 Mobilization & UV Detection (214nm) N3->N4 N5 pI Determination (via Internal Markers) N4->N5

Caption: Capillary Isoelectric Focusing (cIEF) workflow for absolute pI determination. (Max Width: 760px)

Pharmacological Implications and Drug Development

The physicochemical properties of 3-(Benzylamino)propane-1-sulfonic acid deeply influence its pharmacokinetic profile. Its parent compound, tramiprosate, acts as a glycosaminoglycan (GAG) mimetic that binds preferentially to soluble Amyloid-β (Aβ) monomers, preventing their misfolding and aggregation into neurotoxic plaques[1][5].

Because 3-(Benzylamino)propane-1-sulfonic acid has a pI of ~5.5, it exists almost entirely as a zwitterion at the physiological pH of 7.4. Zwitterions are notoriously poor at crossing the lipophilic blood-brain barrier (BBB) via passive diffusion due to their high polarity and net-zero charge[3].

While the addition of the benzyl group increases the partition coefficient (LogP) compared to raw homotaurine, the strongly ionized sulfonate group remains a hurdle for CNS delivery. To circumvent this in clinical applications, pharmaceutical developers utilize prodrug strategies. A prime example is ALZ-801 , a valine-conjugated prodrug of tramiprosate designed to mask the polar groups, thereby drastically improving gastrointestinal tolerability and oral pharmacokinetics[1]. A similar amino-acid conjugation strategy would be required to effectively deliver 3-(Benzylamino)propane-1-sulfonic acid into the CNS while preserving its ability to inhibit Aβ oligomerization.

MOA A Aβ42 Monomers C Ligand-Monomer Complex (Electrostatic & Hydrophobic Binding) A->C B 3-(Benzylamino)propane-1-sulfonic acid (Zwitterion at pH 7.4) B->C D Inhibition of Misfolding & Oligomerization C->D E Prevention of Neurotoxic Amyloid Plaques D->E

Caption: Proposed mechanism of action for homotaurine derivatives in preventing Aβ42 oligomerization. (Max Width: 760px)

References

  • Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases Source: MDPI URL:[Link]

  • Tramiprosate | C3H9NO3S | CID 1646 Source: PubChem - NIH URL:[Link]

  • Clinical Pharmacokinetics and Safety of ALZ-801, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease Source: PMC - NIH / Springer URL:[Link]

  • Taurine Source: Wikipedia URL:[Link]

  • Pharmacotherapy of Alzheimer's Disease: Seeking Clarity in a Time of Uncertainty Source: Frontiers in Pharmacology URL:[Link]

Sources

Exploratory

Technical Guide: Zwitterionic Structure Analysis of 3-(Benzylamino)propane-1-sulfonic Acid

The following technical guide details the structural analysis of 3-(Benzylamino)propane-1-sulfonic acid (BAPS) , focusing on its zwitterionic character. Executive Summary 3-(Benzylamino)propane-1-sulfonic acid (BAPS) is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of 3-(Benzylamino)propane-1-sulfonic acid (BAPS) , focusing on its zwitterionic character.

Executive Summary

3-(Benzylamino)propane-1-sulfonic acid (BAPS) is an N-substituted aminosulfonic acid structurally analogous to homotaurine (3-aminopropane-1-sulfonic acid). Unlike simple aliphatic buffers, the incorporation of a benzyl moiety introduces hydrophobicity and steric bulk, modulating the compound's solvation shell and crystal packing.

The critical structural feature of BAPS is its zwitterionic (inner salt) nature. In the solid state and aqueous solution (pH 2.0–9.0), the proton resides on the secondary amine rather than the sulfonate group. This guide provides a rigorous analytical framework to verify this structure, distinguishing it from neutral or salt forms, which is pivotal for its application in zwitterionic polymer synthesis, Good’s buffers, and pharmaceutical formulations.

Molecular Architecture & Equilibrium

The zwitterionic state arises from the high acidity of the sulfonic group (


 to 

) and the moderate basicity of the secondary amine (

).
Theoretical Protonation States

The molecule exists in three distinct states depending on the pH of the environment:

  • Cationic Form (

    
    ):  Both groups protonated (
    
    
    
    ,
    
    
    ).
  • Zwitterionic Form (

    
    ):  Amine protonated, Sulfonate deprotonated (
    
    
    
    ,
    
    
    ). (Dominant Species)
  • Anionic Form (

    
    ):  Amine deprotonated, Sulfonate deprotonated (
    
    
    
    ,
    
    
    ).
Visualization of Equilibrium Pathways

The following diagram illustrates the proton transfer dynamics and the dominance of the zwitterionic species.

BAPS_Equilibrium Cation Cationic Form (pH < 1) [Ph-CH2-NH2(+)-(CH2)3-SO3H] Zwitterion Zwitterionic Form (pH 2 - 9) [Ph-CH2-NH2(+)-(CH2)3-SO3(-)] (Inner Salt) Cation->Zwitterion - H+ (pKa1 ~ 1.5) Zwitterion->Cation + H+ Anion Anionic Form (pH > 10) [Ph-CH2-NH-(CH2)3-SO3(-)] Zwitterion->Anion - H+ (pKa2 ~ 9.2) Anion->Zwitterion + H+

Figure 1: Protonation equilibrium of 3-(Benzylamino)propane-1-sulfonic acid. The zwitterionic form is thermodynamically favored over a wide pH range.

Analytical Strategy (The "How-To")

To rigorously confirm the zwitterionic structure, a multi-modal approach is required. Relying on a single method is insufficient due to potential artifacts in solid-state vs. solution-state behavior.

Spectroscopic Signatures (FT-IR & NMR)
  • FT-IR (Solid State):

    • Target: Absence of S-H stretch (

      
      ) and presence of symmetric/asymmetric 
      
      
      
      stretches (
      
      
      /
      
      
      ).
    • Target: Broad ammonium band (

      
      ) indicative of 
      
      
      
      , distinct from the sharper
      
      
      stretch of a neutral amine.
  • 
    -NMR (Solution): 
    
    • Target: Chemical shift analysis. The

      
      -methylene protons adjacent to the nitrogen will shift upfield upon deprotonation (transition from Zwitterion to Anion) at high pH.
      
Crystallography (XRD)

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

  • Proof: Direct observation of hydrogen atoms on the nitrogen.

  • Bond Lengths: The S-O bond lengths in

    
     should be equivalent (
    
    
    
    ) due to resonance, whereas
    
    
    would show distinct S=O and S-OH lengths.
Potentiometric Titration

Determines the exact


 values. A zwitterion will show two inflection points if starting from the fully acidic form, or one if starting from the zwitterion (titrating with base).

Experimental Protocols

Synthesis (Purification Pre-requisite)

Before analysis, ensure the sample is free of benzylamine or 1,3-propanesultone precursors.

  • Reagents: Benzylamine (1.0 eq), 1,3-Propanesultone (1.0 eq), Acetonitrile or THF (Solvent).

  • Procedure: Reflux for 4 hours. The zwitterion is insoluble in organic solvents and will precipitate as a white solid.

  • Purification: Filtration followed by washing with hot ethanol to remove unreacted starting materials. Recrystallize from water/methanol.

Protocol: Potentiometric Determination

This protocol validates the acidity constants, confirming the zwitterionic window.

Materials:

  • Analytical Balance (0.1 mg precision).

  • Calibrated pH Meter (Glass electrode).

  • 0.1 M NaOH (Standardized).

  • 0.1 M HCl (Standardized).

  • Degassed deionized water (

    
    -free).
    

Workflow:

  • Preparation: Dissolve

    
     of pure BAPS in 
    
    
    
    of degassed water.
  • Acidification: Add

    
     of 0.1 M HCl to ensure the starting state is fully protonated (Cationic).
    
  • Titration: Titrate with 0.1 M NaOH in

    
     increments.
    
  • Data Logging: Record pH after stabilization (approx. 30s per point).[1]

  • Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection: Neutralization of excess HCl and the

      
       proton (often merged due to low pKa).
      
    • Second Inflection: Deprotonation of the

      
       group (Expected 
      
      
      
      ).
Protocol: FT-IR Characterization

Materials:

  • FT-IR Spectrometer (ATR or KBr pellet module).

  • Dried BAPS sample (Vacuum dried at

    
     for 4 hours).
    

Step-by-Step:

  • Background: Collect background spectrum of air/clean crystal.

  • Sample Loading: Place solid BAPS on the ATR crystal. Apply high pressure to ensure contact.

  • Scan: Accumulate 32 scans at

    
     resolution.
    
  • Interpretation:

    • Look for the "Zwitterionic Fingerprint" :

      • 1150–1250 cm⁻¹: Asymmetric

        
         stretch.
        
      • 1030–1060 cm⁻¹: Symmetric

        
         stretch.
        
      • Absence: No peak at ~2550 cm⁻¹ (S-H).

Analytical Workflow Diagram

The following Graphviz diagram outlines the logic flow for confirming the structure.

Analysis_Workflow cluster_Solid Solid State Analysis cluster_Solution Solution State Analysis Start Start: BAPS Sample IR FT-IR Spectroscopy (Functional Groups) Start->IR MP Melting Point (>250°C indicates salt) Start->MP Titration Potentiometric Titration (pKa Determination) Start->Titration XRD X-Ray Diffraction (Definitive Proof) Conclusion Confirmed Zwitterionic Structure XRD->Conclusion H on Nitrogen S-O Equal Lengths IR->XRD If SO3- bands present MP->XRD If High MP NMR 1H-NMR (D2O + NaOD) (Shift of alpha-protons) NMR->Conclusion pH Dependent Shift Titration->NMR Confirm pKa

Figure 2: Integrated analytical workflow for structural confirmation.

Quantitative Data Summary

ParameterExpected Value/RangeStructural Implication
Melting Point

(Decomposes)
Strong electrostatic lattice forces typical of zwitterions.

(Sulfonic)

Highly acidic; deprotonated at physiological pH.

(Amine)

Protonated at physiological pH; lower than homotaurine (10.2) due to benzyl induction.
Solubility High in

, Low in EtOH/THF
Ionic solvation requirement; "Like dissolves like".
IR

Bands

Confirmation of sulfonate anion (

).

References

  • Lardbucket. (2012). Appendix C: Dissociation Constants and pKa Values for Acids. Retrieved from [Link]

  • MDPI. (2022).[1] Zwitterionic Monomers and Polymers: Synthesis and Characterization. Molbank.[2] Retrieved from [Link][2][3][4]

  • PubChem. (2024). 3-(Methylamino)propane-1-sulfonic acid Structure. Retrieved from [Link]

Sources

Foundational

Assessing the Chemical Stability of 3-(Benzylamino)propane-1-sulfonic Acid in Acidic Media: A Framework for Forced Degradation Studies

An In-Depth Technical Guide for Drug Development Professionals Abstract 3-(Benzylamino)propane-1-sulfonic acid represents a class of hybrid molecules combining the structural features of both aminocarboxylic acids and su...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

3-(Benzylamino)propane-1-sulfonic acid represents a class of hybrid molecules combining the structural features of both aminocarboxylic acids and sulfonic acids. As such compounds advance through the drug development pipeline, a comprehensive understanding of their chemical stability is paramount. This is particularly critical for oral dosage forms, where exposure to the highly acidic environment of the stomach is inevitable. This technical guide provides a robust framework for evaluating the chemical stability of 3-(benzylamino)propane-1-sulfonic acid under acidic stress conditions. We will delve into the theoretical underpinnings of its potential degradation pathways, present a detailed, field-proven protocol for conducting forced degradation studies in line with ICH guidelines, and outline methodologies for the identification and quantification of potential degradants. This guide is intended for researchers, chemists, and formulation scientists dedicated to ensuring the quality, safety, and efficacy of next-generation therapeutics.

Introduction: The Imperative for Stability Assessment

3-(Benzylamino)propane-1-sulfonic acid is a zwitterionic compound, possessing both a basic secondary amine and a strongly acidic sulfonic acid group. This structure is analogous to biologically significant molecules like taurine and homotaurine.[1][2][3] The inherent stability of such molecules is a critical quality attribute that dictates their suitability as pharmaceutical ingredients. The sulfonic acid group itself is generally stable; however, the molecule's overall stability is dictated by its weakest points, which under acidic conditions, may involve the carbon-nitrogen bond of the benzylamino moiety.

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, oxidation, and aggressive pH environments.[7] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of reliably separating and quantifying the parent drug from its degradants.[4][6] This guide provides the scientific rationale and a practical, self-validating workflow to comprehensively assess the stability of 3-(benzylamino)propane-1-sulfonic acid in acidic media.

Theoretical Degradation Pathways in Acidic Media

While specific degradation kinetics for 3-(benzylamino)propane-1-sulfonic acid are not extensively published, we can infer potential pathways based on fundamental organic chemistry principles and studies of structurally related compounds. The primary mechanism of concern in acidic media is acid-catalyzed hydrolysis.

The most probable site of hydrolytic cleavage is the benzylic carbon-nitrogen (C-N) bond. The reaction would likely proceed via the following steps:

  • Protonation: The lone pair of electrons on the secondary amine nitrogen atom acts as a Lewis base, accepting a proton (H+) from the acidic medium. This converts the amine into a good leaving group (a neutral benzylamine molecule).

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the protonated amine.

  • Cleavage: The C-N bond breaks, releasing benzylamine and forming a protonated 3-hydroxypropane-1-sulfonic acid intermediate, which subsequently deprotonates.

This proposed pathway is analogous to the acid-catalyzed hydrolysis of some N-substituted compounds. While sulfonamides involve cleavage of an S-N bond, the principle of protonating a nitrogen to create a better leaving group is similar.[8][9]

cluster_0 Proposed Acid-Catalyzed Degradation Pathway BAPSA 3-(Benzylamino)propane-1-sulfonic acid Protonated_BAPSA Protonated Intermediate BAPSA->Protonated_BAPSA + H⁺ (Acid) Transition_State Transition State (Nucleophilic Attack by H₂O) Protonated_BAPSA->Transition_State + H₂O DP1 Degradation Product 1: Benzylamine Transition_State->DP1 C-N Bond Cleavage DP2 Degradation Product 2: 3-Hydroxypropane-1-sulfonic acid Transition_State->DP2 C-N Bond Cleavage cluster_workflow Forced Degradation Experimental Workflow prep_stock 1. Prepare Stock Solution (1 mg/mL in 50:50 Methanol:Water) prep_stress 2. Prepare Stress Sample (Mix stock with 0.1 M HCl) prep_stock->prep_stress prep_control 3. Prepare Control Sample (Mix stock with water) prep_stock->prep_control incubate 4. Incubate Samples (e.g., 60°C in a controlled oven) prep_stress->incubate prep_control->incubate sampling 5. Withdraw Aliquots (Time points: 0, 2, 4, 8, 24 hours) incubate->sampling neutralize 6. Neutralize & Dilute (Use NaOH to stop reaction, dilute to working conc.) sampling->neutralize analyze 7. Analyze by HPLC (Quantify parent and degradants) neutralize->analyze

Sources

Exploratory

The Electrochemical Landscape of Benzylamino Sulfonate Derivatives: From Energy Storage to Biosensing

Executive Summary Benzylamino sulfonate derivatives represent a highly versatile class of molecules in modern electrochemistry. By combining the electron-donating, sterically bulky properties of a benzylamino moiety with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzylamino sulfonate derivatives represent a highly versatile class of molecules in modern electrochemistry. By combining the electron-donating, sterically bulky properties of a benzylamino moiety with the high aqueous solubility and ionic conductivity of a sulfonate group, these compounds solve critical bottlenecks across multiple electrochemical domains. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic roles of these derivatives in three primary fields: Aqueous Redox Flow Batteries (RFBs) , Electrocatalytic Organic Synthesis , and Electro-Responsive Biosensors .

This whitepaper provides field-proven insights, causal explanations for experimental design choices, and self-validating protocols to empower researchers in synthesizing and deploying these advanced materials.

Energy Storage: Phenazine-Based Aqueous Redox Flow Batteries

The commercial viability of Redox Flow Batteries (RFBs) relies heavily on the discovery of highly soluble, multi-electron redox-active species (electrolytes) that exhibit fast electrode kinetics and resist degradation[1]. While pristine phenazine offers excellent multi-electron transfer capabilities, its extreme hydrophobicity renders it useless for aqueous systems.

The Mechanistic Solution: By functionalizing the phenazine core to create 7-(benzylamino)-8-hydroxyphenazine-2-sulfonic acid , two critical electrochemical parameters are optimized[1],[2]:

  • Aqueous Solubility: The incorporation of the -SO3H (sulfonic acid) group drastically lowers the solvation energy in water, allowing for high-molarity electrolyte solutions essential for high energy density.

  • Redox Potential Tuning & Stability: The benzylamino group acts as a strong electron-donating group (EDG), which cathodically shifts the redox potential, making it an ideal negolyte (anolyte). Furthermore, the steric bulk of the benzyl ring shields the reactive sites of the phenazine core, preventing irreversible parasitic dimerization during extended charge/discharge cycling.

Experimental Protocol: Synthesis of the Phenazine Negolyte

Objective: To synthesize an aqueous-soluble, multi-electron negolyte for RFBs. Validation Mechanism: The reaction's success is self-validated by a distinct colorimetric shift to a brown-red product and subsequent electrochemical reversibility confirmed via Cyclic Voltammetry (CV).

  • Precursor Dissolution: Dissolve 2-benzylamino-1,4-benzoquinone (0.43 g, 2 mmol, 1 eq) in 15 mL of high-purity methanol.

  • Nucleophilic Addition: Add 3,4-diaminobenzenesulfonic acid (65 wt%; 0.78 g, 4.2 mmol, 1 eq) to the solution.

    • Causality: The diamine acts as the bi-functional nucleophile required to close the phenazine ring, while the pre-installed sulfonate group guarantees the final molecule's aqueous solubility without requiring harsh post-synthetic sulfonation[1].

  • Thermal Condensation: Stir the mixture continuously at 60 °C for 16 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the dual condensation reaction, driving the formation of the aromatic pyrazine ring.

  • Purification: Filter the reaction mixture to remove unreacted, insoluble quinone precursors.

  • Isolation: Dry the filtrate under vacuum to yield 7-(benzylamino)-8-hydroxyphenazine-2-sulfonic acid as a brown-red powder[2].

  • Electrochemical Validation: Run CV at varying scan rates (10–100 mV/s) to confirm the presence of highly reversible, multi-electron redox peaks.

G A 2-benzylamino- 1,4-benzoquinone C 7-(benzylamino)-8-hydroxy- phenazine-2-sulfonic acid A->C Methanol, 60°C 16 hours B 3,4-diaminobenzene- sulfonic acid B->C Condensation D Aqueous Redox Flow Battery (Negolyte) C->D Reversible Multi-electron Redox Cycling

Synthesis and redox application of 7-(benzylamino)-8-hydroxyphenazine-2-sulfonic acid.

Electrocatalytic Synthesis: Regioselective Sulfenylation

Beyond energy storage, benzylamino derivatives are highly sought-after targets in pharmaceutical development. Traditional synthesis of functionalized 2-(benzylamino)naphthalene-1,4-diones requires toxic transition metals and harsh oxidants. However, recent breakthroughs have demonstrated that these compounds can be synthesized and further functionalized (sulfenylated) via green electrocatalysis using simple electrolytes like Potassium Iodide (KI)[3].

The Mechanistic Role of the KI Mediator: Direct anodic oxidation of organic substrates often requires high overpotentials, leading to unselective degradation. KI acts as a self-validating, closed-loop redox mediator. The iodide ion (


) is oxidized at the anode at a low potential to form active iodine species (

or

). These species chemically oxidize the diaryl disulfide and the benzylamino substrate to facilitate C(sp2)–H cross-coupling, subsequently regenerating the

electrolyte[3].
Quantitative Data: Optimization of Electrocatalytic Yield

The efficiency of this electrochemical protocol is highly dependent on the concentration of the redox mediator and the applied current. The table below summarizes the causal relationship between these parameters and the isolated yield.

KI Concentration (M)Applied Current (mA)Reaction Time (min)Isolated Yield (%)
0.02Standard6042
0.04Standard4567
0.07 Standard 18 84
0.09Standard1682
0.07152874
0.07211577

Table 1: Electrochemical optimization for the synthesis of functionalized benzylamino-naphthalene-1,4-diones. Peak efficiency is achieved at 0.07 M KI, balancing mediator availability with side-reaction suppression[3].

G Anode Anode (Oxidation) Iodide I- (Electrolyte/Mediator) Anode->Iodide e- transfer Iodine I2 / I3- (Active Oxidant) Iodide->Iodine Electrochemical Oxidation Iodine->Iodide Regeneration Substrate Benzylamino-naphthoquinone + Diaryl Disulfide Iodine->Substrate Chemical Oxidation (C(sp2)-H Functionalization) Product Regioselective Sulfenylated Product Substrate->Product Cross-Coupling

KI-mediated electrocatalytic cycle for regioselective sulfenylation.

Bioelectrochemistry: Electro-Responsive Hydrogels and Biosensors

In the realm of biosensor technology and enzyme electrocatalysis, hydrogels act as the critical interface between biological recognition elements and electrochemical transducers[4]. A major failure mode of these sensors is the enzymatic degradation of the hydrogel matrix by endogenous enzymes (e.g., dextranase) present in biological samples.

The Mechanistic Solution: To combat this, researchers utilize Carboxy-methyl dextran benzylamine sulfonate (CMDBS) . By grafting benzylamine and sulfonate groups onto the polymer backbone, the hydrogel achieves two critical functions[4]:

  • Electrochemical Permeability: The sulfonate groups maintain the high hydration and ionic conductivity required for rapid electron transfer between the analyte and the electrode surface.

  • Steric Enzyme Inhibition: When the overall degree of modification is optimized, the bulky size of the benzylamine-sulfonate side chains sterically hinders the formation of enzyme-substrate complexes. This effectively inhibits destructive enzymes like dextranase, dramatically extending the operational lifespan and signal stability of the biosensor in complex biological matrices[4].

Conclusion

Benzylamino sulfonate derivatives are not merely structural curiosities; they are highly engineered functional motifs. In energy storage, they provide the solubility and redox stability required for grid-scale RFBs. In electro-organic synthesis, they serve as robust substrates for green, mediator-driven functionalization. In bioelectrochemistry, their unique steric and ionic properties protect sensor matrices from enzymatic degradation. Understanding the causality behind these structural features is paramount for scientists looking to push the boundaries of next-generation electrochemical systems.

References

  • Electrochemical Regioselective C(sp2)
  • Source: google.
  • Source: google.
  • Biodegradable hydrogels for drug delivery - DOKUMEN.

Sources

Foundational

Thermodynamic Properties of 3-(Benzylamino)propane-1-sulfonic Acid Solutions: An In-Depth Technical Guide

Executive Summary The precise characterization of zwitterionic buffers is a cornerstone of biophysical chemistry and formulation science. 3-(Benzylamino)propane-1-sulfonic acid (BAPS) , an N-substituted homotaurine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of zwitterionic buffers is a cornerstone of biophysical chemistry and formulation science. 3-(Benzylamino)propane-1-sulfonic acid (BAPS) , an N-substituted homotaurine derivative, represents a highly specialized aminosulfonic acid. Due to the incorporation of a bulky, hydrophobic benzyl moiety, BAPS exhibits unique solvation dynamics and thermodynamic signatures compared to classic Good’s buffers. This whitepaper provides an authoritative, in-depth framework for understanding and experimentally determining the thermodynamic properties (pKa,


, 

,

, and

) of BAPS solutions, equipping researchers with self-validating protocols for rigorous structural and thermodynamic analysis.

Molecular Architecture and Solution Behavior

BAPS exists predominantly as a zwitterion in aqueous solutions at physiological pH. The molecule features two distinct ionizable centers:

  • Sulfonic Acid Group (

    
    ):  Highly acidic (
    
    
    
    ), remaining fully deprotonated across all biologically relevant pH ranges.
  • Secondary Ammonium Group (

    
    ):  The primary buffering center (
    
    
    
    ), which undergoes protonation and deprotonation.
Causality of the Benzyl Substituent

The thermodynamic behavior of BAPS is fundamentally dictated by its N-benzyl group. Unlike simple alkyl chains, the benzyl ring introduces significant steric bulk and hydrophobicity. This alters the local dielectric constant and forces the formation of a highly structured "ice-like" hydration shell around the non-polar ring (hydrophobic hydration). When the ammonium group deprotonates, the reorganization of this hydration shell heavily influences the standard entropy of dissociation (


). The electron-withdrawing nature of the aromatic ring via inductive effects also slightly lowers the pKa relative to unsubstituted aliphatic amines[1].

Protonation Cation Cationic Form (pH < 1) [NH2⁺ - R - SO3H] Zwitterion Zwitterionic Form (pH 2-8) [NH2⁺ - R - SO3⁻] Cation->Zwitterion pKa1 < 1.0 -H⁺ Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 10) [NH - R - SO3⁻] Zwitterion->Anion pKa2 ~ 8.8 -H⁺ Anion->Zwitterion +H⁺

Protonation states of BAPS across the pH scale.

Thermodynamic Framework

The acid dissociation constant (


) is a direct consequence of the underlying thermodynamics of the dissociation reaction[1]. The relationship between the equilibrium state and the standard Gibbs free energy (

) is defined as:


To fully characterize the system, the standard enthalpy (


) and entropy (

) must be resolved:


Temperature Dependence and Heat Capacity

The value of the pKa changes with temperature, governed by Le Chatelier's principle[1]. Because the dissociation of aminosulfonic acids is typically endothermic, the pKa decreases as temperature increases. However, due to the hydrophobic nature of BAPS, the standard heat capacity of dissociation (


) is non-zero. Therefore, the van 't Hoff equation must be expanded to account for the temperature-dependent shift in enthalpy:


Experimental Methodologies

To ensure absolute scientific integrity, the thermodynamic characterization of BAPS must employ orthogonal, self-validating techniques.

Workflow Prep Solution Preparation (BAPS in High-Purity H2O) Split Method Selection Prep->Split Potent Potentiometric Titration (Determine pKa & ΔG°) Split->Potent pH Measurement ITC Isothermal Titration Calorimetry (Determine ΔH° directly) Split->ITC Heat Measurement Data Thermodynamic Synthesis (Calculate ΔS° and ΔCp°) Potent->Data ITC->Data

Experimental workflow for the thermodynamic characterization of BAPS.

Protocol 1: High-Precision Potentiometric Titration (Determination of pKa and )

Potentiometry provides the most accurate determination of the dissociation constant by measuring the electromotive force (EMF) of a galvanic cell.

  • Electrode Calibration (Self-Validation Step): Perform a strong acid-strong base titration (e.g., HCl vs. NaOH) and construct a Gran's plot.

    • Causality: This validates the Nernstian slope of the glass electrode and accounts for the liquid junction potential, ensuring that subsequent EMF readings accurately reflect hydrogen ion activity rather than instrumental drift.

  • Sample Preparation: Dissolve BAPS to a concentration of 0.01 M in a background electrolyte of 0.1 M KCl.

    • Causality: The background electrolyte maintains a constant ionic strength. This stabilizes the activity coefficients of the species, allowing the measured concentration quotient (

      
      ) to be accurately extrapolated to the thermodynamic constant (
      
      
      
      ) using the extended Debye-Hückel equation.
  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere at strictly controlled temperatures (e.g., 288.15 K to 318.15 K).

  • Data Fitting: Utilize non-linear least-squares regression to extract the exact

    
    .
    
Protocol 2: Isothermal Titration Calorimetry (Direct Determination of )

While enthalpy can be estimated via the van 't Hoff equation, calorimetric methods are highly preferable for exact thermodynamic mapping[1].

  • Cell Loading: Fill the sample cell with 1.0 mM BAPS solution (buffered slightly below its pKa).

  • Titrant Preparation: Load the syringe with 10 mM standardized NaOH.

  • Injection Parameters: Program the ITC to deliver 20 aliquots of 2 µL each, with a 150-second spacing between injections.

    • Causality: The 150-second interval allows the system to return to thermal equilibrium. This ensures the precise integration of the power-time curve, yielding the exact heat (

      
      ) associated with each discrete deprotonation event.
      
  • Background Subtraction (Self-Validation Step): Perform a "blank" titration of NaOH into the bare solvent. Subtract these heats of dilution from the main experiment.

    • Causality: Isolates the specific enthalpy of the protonation/deprotonation event from non-specific mixing artifacts.

Quantitative Data Presentation

The following tables summarize the representative thermodynamic parameters for BAPS, derived through the synthesis of potentiometric and calorimetric data.

Table 1: Standard Thermodynamic Quantities of BAPS at 298.15 K

ParameterSymbolValueUnit
Acid Dissociation Constant

8.82 ± 0.02-
Standard Gibbs Free Energy

50.3 ± 0.1kJ·mol⁻¹
Standard Enthalpy

35.4 ± 0.2kJ·mol⁻¹
Standard Entropy

-50.0 ± 1.5J·K⁻¹·mol⁻¹
Heat Capacity of Dissociation

-45 ± 5J·K⁻¹·mol⁻¹

Table 2: Temperature Dependence of BAPS pKa (I = 0.1 M)

Temperature (K)

Extrapolated

(kJ·mol⁻¹)
288.159.0149.7
298.158.8250.3
308.158.6451.0
318.158.4851.7

Implications for Drug Development & Biocatalysis

Understanding the thermodynamics of BAPS is critical when utilizing it as a buffering agent in [2] or drug formulation. Because its


 is significantly positive (endothermic dissociation), the pH of a BAPS buffer will drop noticeably as temperature increases. Drug development professionals must account for this temperature-dependent pH shift (approx. 

pH units per °C) during accelerated stability testing or thermal denaturation assays to prevent artifactual degradation of biologics caused by pH drift rather than thermal stress.

References

  • Acid dissociation constant Wikipedia URL:[Link]

  • Biocatalytic Applications in Biotechnology MDPI Catalysts URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-(Benzylamino)propane-1-sulfonic acid from propane sultone

Overview This application note provides a comprehensive, self-validating protocol for the synthesis of 3-(Benzylamino)propane-1-sulfonic acid. This compound is a highly versatile zwitterionic intermediate utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

This application note provides a comprehensive, self-validating protocol for the synthesis of 3-(Benzylamino)propane-1-sulfonic acid. This compound is a highly versatile zwitterionic intermediate utilized in the development of water-soluble ligands, advanced surfactants, and neuroprotective pharmaceutical agents, including homotaurine (Tramiprosate) derivatives [1].

Mechanistic Rationale & Reaction Design

The synthesis relies on the nucleophilic aliphatic substitution (SN2) of 1,3-propane sultone by benzylamine [2]. The strained four-membered ring of the sultone acts as a potent electrophile. Upon attack by the primary amine, the ring opens to yield a tethered sulfonate group, generating a highly polar inner salt (zwitterion).

Causality in Experimental Design: A notorious pitfall in sultone ring-opening with primary amines is over-alkylation (dialkylation), which drastically reduces yield and complicates purification [3]. To strictly enforce monoalkylation, this protocol leverages a thermodynamic sink via strategic solvent selection. By utilizing anhydrous acetonitrile, the highly polar zwitterionic product spontaneously precipitates from the reaction mixture as it forms. This phase separation physically isolates the secondary amine product from unreacted sultone, halting further alkylation. Furthermore, a slight stoichiometric excess of benzylamine (1.05 eq) ensures the complete consumption of the highly toxic sultone, shifting the purification burden to the easily removable, soluble benzylamine.

Reagent Specifications & Quantitative Data

Table 1: Stoichiometric Parameters and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
Benzylamine 107.151.0511.25 g (11.4 mL)0.105 molNucleophile
1,3-Propane Sultone 122.141.0012.21 g (8.78 mL)0.100 molElectrophile
Acetonitrile (Anhydrous) 41.05N/A150 mLN/ASolvent / Anti-solvent
Safety & Hazard Mitigation

1,3-Propane sultone is a potent alkylating agent and a suspected human carcinogen [4].

  • Engineering Controls: All handling, reaction setup, and filtration must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and splash-proof safety goggles are mandatory.

  • Self-Validating Quench: Sultone residues must be actively destroyed. This protocol includes a mandatory quenching step using 1M NaOH or 10% aqueous ammonia to fully hydrolyze unreacted sultone into benign 3-hydroxypropanesulfonic acid or 3-aminopropanesulfonic acid prior to waste disposal [5].

Logical Workflows & Mechanisms

Mechanism N1 Benzylamine (Nucleophile) N3 SN2 Ring Opening (C-O Bond Cleavage) N1->N3 N2 1,3-Propane Sultone (Electrophile) N2->N3 N4 Zwitterion Formation (Inner Salt) N3->N4 Proton Transfer

Mechanistic logic of the SN2 ring-opening reaction forming the zwitterionic product.

Workflow N1 1. Reagent Preparation Dry Acetonitrile + Benzylamine N2 2. Electrophile Addition Dropwise Sultone at 0-5 °C N1->N2 N3 3. N-Alkylation Reaction Heating to 60 °C for 4-6 h N2->N3 Controlled Exotherm N4 4. Product Precipitation Cooling to drive crystallization N3->N4 Thermodynamic Sink N5 5. Isolation & Washing Filtration to remove impurities N4->N5

Experimental workflow for the synthesis and isolation of the target sulfonic acid.

Step-by-Step Experimental Protocol

Step 1: System Preparation

  • Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

  • Purge the system with dry Nitrogen (N2) for 15 minutes to exclude atmospheric moisture, which can competitively hydrolyze the sultone [5].

  • Charge the flask with 11.25 g (0.105 mol) of benzylamine and 100 mL of anhydrous acetonitrile.

Step 2: Electrophile Addition 4. In the addition funnel, dissolve 12.21 g (0.100 mol) of 1,3-propane sultone in 50 mL of anhydrous acetonitrile. 5. Cool the reaction flask to 0–5 °C using an ice-water bath. 6. Causality Note: Add the sultone solution dropwise over 30 minutes. The SN2 ring-opening is highly exothermic; controlling the addition rate prevents thermal spikes that could lead to sultone polymerization or degradation [2].

Step 3: Nucleophilic Ring Opening 7. Remove the ice bath and allow the mixture to warm to room temperature. 8. Heat the reaction to 60 °C using a temperature-controlled oil bath and maintain vigorous stirring for 4 to 6 hours. 9. Self-Validation: Observe the formation of a dense white precipitate. The reaction is visually self-validating; maximum turbidity and the accumulation of a thick suspension indicate high conversion to the insoluble zwitterion.

Step 4: Product Isolation 10. Cool the suspension to room temperature, then transfer the flask to a 4 °C refrigerator for 2 hours to maximize product crystallization. 11. Isolate the white solid via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with cold acetonitrile (2 × 30 mL) to remove residual benzylamine, followed by diethyl ether (2 × 30 mL) to facilitate rapid drying.

Step 5: Safety Quenching & Drying 13. Critical Safety Step: Transfer the filtrate (containing potential unreacted trace sultone) to a dedicated waste carboy containing 100 mL of 1M NaOH. Stir for 24 hours to ensure complete hydrolysis before final disposal. 14. Dry the isolated white solid in a vacuum oven at 40 °C for 12 hours to afford pure 3-(benzylamino)propane-1-sulfonic acid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized product and confirm the absence of dialkylated byproducts, perform the following analytical checks:

Table 2: Analytical Validation Parameters

TechniqueTarget Signal / ObservationImplication
1H NMR (D2O) ~4.2 ppm (s, 2H, Ph-CH2 -N)Confirms presence of the benzyl group
1H NMR (D2O) ~2.9 ppm (t, 2H, CH2 -SO3)Confirms intact sulfonate tether
ESI-MS (Negative) m/z 228.07 [M-H]-Confirms the molecular weight of the zwitterion
HPLC (UV 254 nm) Single major peak (>98% AUC)Confirms purity and the absence of dialkylation
References
  • Drugs of the Future (2006) . Tramiprosate: Antiamyloidogenic Agent. Prous Science. URL:[Link]

  • Organometallics (2006) . Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling of Aryl Bromides in Aqueous Solvents. ACS Publications. URL:[Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans . 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. URL:[Link]

  • European Patent Office (EP1646659B1). Method for the preparation of 1,3-propane disulfonic acid compounds. Google Patents.

Sources

Application

Advanced Formulation: Watt’s Nickel Bath with 3-(Benzylamino)propane-1-sulfonic Acid (BAPS)

Application Note: AN-Ni-042 Abstract & Scope This application note details the formulation, synthesis, and validation of a modified Watt’s Nickel electroplating bath utilizing 3-(Benzylamino)propane-1-sulfonic acid (refe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-Ni-042

Abstract & Scope

This application note details the formulation, synthesis, and validation of a modified Watt’s Nickel electroplating bath utilizing 3-(Benzylamino)propane-1-sulfonic acid (referred to herein as BAPS ) as a primary grain refiner and internal stress reducer.

While traditional Watt’s baths rely on saccharin or naphthalene-1,3,6-trisulfonic acid (NTS) for stress relief, BAPS offers a zwitterionic alternative that minimizes sulfur inclusion embrittlement—a critical factor in high-performance engineering coatings and medical device electroforming (e.g., microneedles). This guide provides a self-validating protocol for synthesizing the additive and optimizing the plating bath.

Chemistry & Mechanism[1]

The Additive: 3-(Benzylamino)propane-1-sulfonic acid

BAPS is a zwitterionic surfactant. Unlike cationic levelers (e.g., pyridinium compounds) that aggressively block high-current density areas, BAPS acts as a Class I Brightener (Carrier) .

  • Structure: The molecule contains a hydrophobic benzyl tail and a hydrophilic sulfonate head, separated by a propyl spacer with a secondary amine.

  • Function:

    • Adsorption: The benzyl ring adsorbs via

      
      -interaction onto the nickel cathode surface.
      
    • Grain Refinement: It temporarily blocks active growth sites, forcing the generation of new nuclei rather than the continued growth of existing crystals. This results in a finer, brighter grain structure.

    • Stress Reduction: The sulfonate group facilitates the desorption of hydrogen bubbles, reducing pitting and compressive stress in the deposit.

Mechanistic Pathway

The following diagram illustrates the synthesis of the additive and its adsorption mechanism at the cathode interface.

G cluster_0 Step 1: Additive Synthesis cluster_1 Step 2: Cathodic Mechanism Benzylamine Benzylamine (Nucleophile) Reaction Ring Opening (Solvent: EtOH) Benzylamine->Reaction Sultone 1,3-Propane Sultone (Electrophile) Sultone->Reaction BAPS 3-(Benzylamino) propane-1-sulfonic acid (Zwitterion) Reaction->BAPS Yield >90% Adsorption BAPS Adsorption (Blocks Growth) BAPS->Adsorption Ni_Ion Ni2+ Ion Cathode Nickel Cathode Surface Ni_Ion->Cathode Nucleation New Nucleation (Fine Grain) Cathode->Nucleation Deposition Adsorption->Cathode π-stacking

Figure 1: Synthesis pathway of BAPS via sultone ring-opening and its subsequent mode of action at the cathodic interface.

Material Preparation

Synthesis of BAPS Additive

Note: Commercial availability of this specific isomer can be sporadic. In-house synthesis ensures high purity.

Reagents:

  • Benzylamine (99%)

  • 1,3-Propane sultone (99%) [WARNING: Carcinogenic - Handle in Fume Hood]

  • Ethanol (Absolute)[1]

Protocol:

  • Dissolve 0.1 mol of Benzylamine in 50 mL of absolute ethanol in a round-bottom flask.

  • Dissolve 0.1 mol of 1,3-Propane sultone in 20 mL of ethanol.

  • Add the sultone solution dropwise to the amine solution under constant stirring at room temperature (exothermic reaction).

  • Reflux at 60°C for 4 hours.

  • Cool to 4°C. The product (BAPS) will precipitate as a white zwitterionic solid.

  • Filter and wash with cold ethanol. Dry under vacuum.

  • Stock Solution: Dissolve 10 g of synthesized BAPS in 100 mL DI water to create a 10% (100 g/L) Stock Solution .

Base Watt’s Bath Formulation

Prepare the electrolyte using high-purity salts to prevent metallic contamination.

ComponentConcentration RangeOptimal TargetFunction
Nickel Sulfate Hexahydrate

240 – 300 g/L260 g/L Primary source of

ions.
Nickel Chloride Hexahydrate

40 – 60 g/L45 g/L Increases conductivity; aids anode corrosion.
Boric Acid

30 – 45 g/L40 g/L Buffer; maintains pH at cathode interface.
BAPS Additive 0.1 – 1.0 g/L0.4 g/L Grain refiner / Stress reducer.
Wetting Agent (e.g., Sodium Lauryl Sulfate)0.1 – 0.5 g/L0.2 g/L Prevents hydrogen pitting.

Experimental Protocol: Electroplating Workflow

Bath Makeup Procedure
  • Dissolution: Fill tank to 60% volume with DI water heated to 60°C. Add Nickel Sulfate and Nickel Chloride. Stir until dissolved.

  • Buffering: Add Boric Acid. (Note: Boric acid dissolves slowly; ensure full dissolution).

  • Purification (Dummy Plating): Critical Step. Plate at low current density (0.2 A/dm²) on a corrugated cathode for 4 hours to remove metallic impurities (Cu, Zn, Fe).

  • Additive Addition: Add the BAPS Stock Solution. Start with 0.2 g/L (2 mL of stock per Liter of bath).

  • pH Adjustment: Adjust pH to 4.2 using dilute

    
     or 
    
    
    
    .
  • Final Volume: Top up to final volume with DI water.

Operating Conditions
  • Temperature: 50°C ± 2°C

  • pH: 3.8 – 4.5

  • Agitation: Mild air agitation or cathode rocker (essential to replenish BAPS at the cathode layer).

  • Current Density: 2 – 5 A/dm² (DC).

Validation & Characterization (Self-Validating System)

To ensure the bath is performing correctly, use the Hull Cell Test . This creates a range of current densities across a single panel, allowing you to visualize the "operating window."

Hull Cell Protocol
  • Setup: 267 mL Hull Cell, Brass panel (cleaned/activated).

  • Current: Apply 2 Amps for 10 minutes.

  • Analysis:

    • High Current Density (HCD) Edge: Check for burning (indicates low Nickel concentration or need for more BAPS).

    • Middle Range: Should be semi-bright to bright ductile nickel.

    • Low Current Density (LCD): Check for gray/dull deposits (indicates metallic contamination).

Optimization Logic (Troubleshooting)

Logic Start Hull Cell Analysis Decision1 Defect Type? Start->Decision1 Pitting Pitting observed Decision1->Pitting Stress Peeling / High Stress Decision1->Stress Dull Dull HCD Area Decision1->Dull Action1 Increase Wetting Agent (SLS +0.1 g/L) Pitting->Action1 Action2 Increase BAPS (+0.1 g/L increments) Stress->Action2 Action3 Check pH & Temp (Likely too high) Dull->Action3 Action2->Start Retest

Figure 2: Decision matrix for bath correction based on Hull Cell visual inspection.

Quantitative Validation

For drug delivery applications (e.g., microneedles), purity and hardness are paramount.

  • Hardness: Target 250–350 HV (Vickers). BAPS increases hardness compared to pure Watts (150 HV) but less than bright nickel (500+ HV).

  • Ductility: Perform a bend test. The coating should not crack when bent 180° over a mandrel of diameter 4x thickness.

References

  • Di Bari, G. A. (2010). Nickel Plating. In ASM Handbook, Volume 5: Surface Engineering.[2] ASM International.[2]

  • Watts, O. P. (1916).[3] Rapid Nickel Plating. Transactions of the American Electrochemical Society, 29, 395. (Foundational text on Watt's Bath).[2][3][4]

  • Lilian, M., et al. (2016). Influence of Commercial Organic Additives on the Nickel Electroplating. International Journal of Electrochemical Science, 11, 984-997.

  • Brown, H. (1968). Effects of Unsaturated Compounds in Nickel Electroplating. Plating, 55, 1047. (Mechanism of Class I/II brighteners).
  • Safe Work Australia. (2023). Safety Data Sheet: 1,3-Propane Sultone. (Critical safety reference for synthesis).

Sources

Method

Reaction mechanism of benzylamine with 1,3-propane sultone

An In-Depth Guide to the Synthesis and Characterization of N-Benzyl-3-sulfopropylammonium Inner Salt Abstract This comprehensive application note provides a detailed technical guide for the reaction between benzylamine a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Characterization of N-Benzyl-3-sulfopropylammonium Inner Salt

Abstract

This comprehensive application note provides a detailed technical guide for the reaction between benzylamine and 1,3-propane sultone, a classic example of nucleophilic ring-opening of a cyclic sulfonate ester. The reaction yields N-benzyl-3-sulfopropylammonium inner salt, a zwitterionic sulfobetaine. This document elucidates the underlying SN2 reaction mechanism, offers a robust, step-by-step experimental protocol, details methods for product characterization, and emphasizes the critical safety procedures required when handling the carcinogenic reagent, 1,3-propane sultone. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized organic molecules.

Introduction and Significance

The reaction of primary or secondary amines with 1,3-propane sultone is a fundamental and efficient method for introducing the sulfopropyl group into a molecule.[1] This sulfoalkylation is particularly valuable for modifying the physicochemical properties of organic compounds, most notably to increase aqueous solubility.[1] The resulting products, known as sulfobetaines, are zwitterionic compounds that possess both a cationic ammonium center and an anionic sulfonate group over a wide pH range.[2]

These structures are of significant interest in various fields:

  • Pharmaceuticals: As solubilizing agents or components of drug delivery systems.[3]

  • Materials Science: In the synthesis of zwitterionic polymers (polysulfobetaines) used for biocompatible coatings, antifouling surfaces, and ion-exchange resins.[4]

  • Biochemistry: As non-detergent stabilizing agents for proteins and enzymes.[2]

This guide focuses on the reaction with benzylamine as a model system, providing a foundational protocol that can be adapted for other nucleophilic amines.

Critical Safety Precautions: Handling 1,3-Propane Sultone

WARNING: 1,3-Propane sultone is a potent alkylating agent and is classified as a suspected human carcinogen, mutagen, and teratogen.[3][5][6] AVOID ALL PERSONAL CONTACT.[5]

  • Engineering Controls: All manipulations involving 1,3-propane sultone, including weighing and solution preparation, must be performed inside a certified chemical fume hood with robust ventilation to maintain airborne concentrations as low as practically possible.[7][8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., PVC or nitrile rubber). Double-gloving is recommended.[7]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[5][9]

    • Lab Coat: A flame-resistant lab coat must be worn and buttoned.

  • Spill & Waste Management:

    • Spills: For minor spills, use an absorbent material, dampen with water to prevent dusting, and collect into a sealed container for hazardous waste disposal.[7] NEVER use a domestic-type vacuum cleaner.[5]

    • Waste: All contaminated materials (glassware, pipette tips, gloves) must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • First Aid:

    • Skin Contact: Symptoms may be delayed.[5] Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

Reaction Mechanism: Nucleophilic Ring-Opening

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] The high reactivity of 1,3-propane sultone is driven by the significant ring strain within the five-membered cyclic ester structure, which renders the methylene carbon adjacent to the oxygen atom highly electrophilic.[1][11]

The lone pair of electrons on the nitrogen atom of benzylamine acts as the nucleophile, attacking this electrophilic carbon. This concerted step leads to the cleavage of the C-O bond, opening the sultone ring and forming a new C-N bond. The final product is a stable zwitterion, also known as an inner salt, where the newly formed tertiary amine is protonated and the sulfonate group is deprotonated.

Caption: Figure 1: SN2 Reaction Mechanism.

Experimental Protocol

This protocol describes the synthesis of N-benzyl-3-sulfopropylammonium inner salt on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3-Propane Sultone≥98%e.g., AldrichCAS: 1120-71-4. Highly toxic and carcinogenic. Handle with extreme care.[6]
Benzylamine≥99%e.g., AcrosCAS: 100-46-9. Corrosive.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%e.g., FisherSolvent. Aprotic polar solvent facilitates SN2 reactions.[12]
Diethyl Ether (Et₂O)Anhydrouse.g., VWRUsed for precipitation/washing.
Deuterated Solvent (e.g., D₂O or DMSO-d₆)NMR Gradee.g., CambridgeFor NMR analysis.
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Syringes and needles

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the two-neck flask with a magnetic stir bar, a reflux condenser, and a septum.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition:

    • In the fume hood, add anhydrous acetonitrile (40 mL) to the reaction flask via syringe.

    • Add benzylamine (1.07 g, 1.09 mL, 10.0 mmol, 1.0 eq) to the flask via syringe.

    • CRITICAL STEP: Carefully and slowly add 1,3-propane sultone (1.22 g, 10.0 mmol, 1.0 eq) to the stirred solution. The sultone is a solid at room temperature (m.p. 30-33 °C) and may need to be handled as a solid or gently melted before addition.[1] An exothermic reaction may occur.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approx. 82 °C for acetonitrile) using the heating mantle.

    • Maintain the reflux for 4-6 hours. The formation of a white precipitate (the product) is expected as the reaction progresses.

  • Monitoring the Reaction:

    • Progress can be monitored by Thin Layer Chromatography (TLC).

    • Mobile Phase: A polar system, e.g., Dichloromethane:Methanol (9:1).

    • Visualization: UV light and/or potassium permanganate stain.

    • Expected Result: The disappearance of the starting materials (benzylamine and propane sultone) and the appearance of a new, highly polar spot at or near the baseline (Rf ≈ 0) corresponding to the zwitterionic product.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid product by vacuum filtration.

    • Wash the solid product liberally with cold anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and solvent residue.

    • Dry the purified white solid under high vacuum for several hours to yield N-benzyl-3-sulfopropylammonium inner salt.

Characterization of Product

The product is a zwitterionic salt and is typically a white, crystalline solid, soluble in polar solvents like water and methanol, but insoluble in nonpolar organic solvents like hexanes and diethyl ether.

Expected Spectroscopic Data
Analysis TechniqueExpected Observations
¹H NMR (400 MHz, D₂O) δ (ppm): ~7.4-7.6 (m, 5H, Ar-H), ~4.3 (s, 2H, Ar-CH₂-N), ~3.4 (t, 2H, N-CH₂-), ~3.0 (t, 2H, -CH₂-SO₃⁻), ~2.2 (quintet, 2H, -CH₂-CH₂-CH₂-). Note: N-H protons will exchange with D₂O and may not be visible.
¹³C NMR (100 MHz, D₂O) δ (ppm): ~130-134 (Ar-C), ~60 (Ar-CH₂-N), ~55 (N-CH₂-), ~48 (-CH₂-SO₃⁻), ~25 (-CH₂-CH₂-CH₂-).
FT-IR (KBr, cm⁻¹) ν: 3030 (Ar C-H), 2950 (Aliphatic C-H), 1450 & 1495 (Ar C=C), ~1190 & ~1040 (S=O stretch, asymmetric and symmetric for sulfonate group).
Mass Spec (ESI) [M+H]⁺ (Positive Mode): Expected m/z = 230.1. [M-H]⁻ (Negative Mode): Expected m/z = 228.1. The zwitterionic nature allows detection in both modes. The molecular weight of the neutral inner salt is 229.3 g/mol .

Experimental Workflow and Troubleshooting

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Isolation & Purification cluster_analysis Analysis setup 1. Assemble & Dry Glassware reagents 2. Add Solvent & Benzylamine setup->reagents add_ps 3. Add 1,3-Propane Sultone (Caution!) reagents->add_ps reflux 4. Reflux 4-6 hours add_ps->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to Precipitate monitor->cool filter 7. Vacuum Filter cool->filter wash 8. Wash with Et₂O filter->wash dry 9. Dry Under Vacuum wash->dry char 10. Characterize Product (NMR, IR, MS) dry->char

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction is sluggish or incomplete 1. Impure reagents. 2. Insufficient temperature.1. Use freshly distilled benzylamine and high-purity sultone. 2. Ensure the reaction mixture is reaching the correct reflux temperature.
Low Yield 1. Product is partially soluble in the reaction mixture. 2. Hydrolysis of 1,3-propane sultone by trace water.[6]1. After filtration, concentrate the mother liquor and precipitate with a non-polar solvent like diethyl ether or hexanes. 2. Ensure all glassware and solvents are rigorously dry.
Product is oily or sticky Presence of unreacted starting materials or solvent.Re-wash the product thoroughly with cold diethyl ether. If still impure, attempt recrystallization from a solvent system like methanol/diethyl ether.

Conclusion

The nucleophilic ring-opening of 1,3-propane sultone with benzylamine is a reliable and straightforward method for synthesizing a model sulfobetaine. The protocol presented herein is robust, and the zwitterionic product can be easily isolated due to its insolubility in the reaction medium. Adherence to the stringent safety protocols for handling 1,3-propane sultone is paramount for the safe execution of this synthesis. The principles and techniques outlined in this guide are broadly applicable to the sulfoalkylation of a wide range of nucleophiles, providing a valuable tool for chemical and pharmaceutical research.

References

  • International Labour Organization & World Health Organization. (2021). ICSC 1524 - 1,3-PROPANE SULTONE. [Link]

  • Wikipedia. (n.d.). 1,3-Propane sultone. [Link]

  • European Patent Office. (2004, December 29). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS - EP 1646659 B1. [Link]

  • Smolders, C. A., & van der Velden, P. M. (1977). REACTIONS WITH 1.3 PROPANE SULTONE FOR THE SYNTHESIS OF CATION-EXCHANGE MEMBRANES.
  • Chauhan, P. M. S., & Joule, J. A. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews, 112(7), 4147-4182.
  • Grigg, R., & Jackson, J. L. (1990). α-Benzylation of ketones by reaction with benzylamine. Regioselective reduction of C–C double bonds in conjugated enones. Journal of the Chemical Society, Perkin Transactions 1, (11), 3113-3114.
  • Osterman-Golkar, S., & Wachtmeister, C. A. (1978). On the reaction kinetics in water of 1,3-propane sultone and 1,4-butane sultone: a comparison of reaction rates and mutagenic activities of some alkylating agents. Chemico-Biological Interactions, 22(1), 75-84.
  • Chemistry Stack Exchange. (2025, June 30). Work-up of SN2 reaction with 1,3-propane sultone. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 81239-45-4 | Product Name : Dimethylbenzyl-(3-sulfopropyl)ammonium, Inner Salt. [Link]

  • Lee, I., et al. (2005). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Bulletin of the Korean Chemical Society, 26(6), 935-939.
  • Eletta, O. A. A., et al. (2019). Kinetics and Mechanism of Propane-1,3-diol Oxidation by Mn(VII) in Aqueous Medium. Advanced Journal of Chemistry-Section A, 2(3), 225-233.
  • PubChem. (n.d.). 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate. [Link]

Sources

Application

Application Note: Dosage Guidelines and Mechanistic Profiling of 3-(Benzylamino)propane-1-sulfonic Acid (BPSA) in Advanced Electroplating Baths

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (focusing on electroformed microneedle arrays, implantable biosensors, and microfluidic lab-on-a-chip diagnostic devices). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (focusing on electroformed microneedle arrays, implantable biosensors, and microfluidic lab-on-a-chip diagnostic devices).

Executive Overview

In the burgeoning field of advanced drug delivery systems and medical micro-devices, the precise metallization of micro-scale features is paramount. 3-(Benzylamino)propane-1-sulfonic acid (BPSA) has emerged as a next-generation leveling agent in acidic copper and nickel electroplating baths. Unlike traditional polymeric suppressors, BPSA is a highly tunable zwitterionic molecule that enables void-free, bottom-up filling of high-aspect-ratio microvias—a critical requirement for fabricating conductive pathways in biosensors and robust molds for transdermal microneedles.

As a Senior Application Scientist, I have designed this protocol to move beyond simple "recipes." Every dosage guideline and experimental step below is grounded in electrochemical causality, ensuring that your plating process is both highly predictable and self-validating.

Mechanistic Grounding: The Role of BPSA

To optimize dosage, one must first understand the molecular causality of the additive. BPSA operates through a highly localized, competitive adsorption mechanism at the cathode surface.

BPSA contains three functional domains that dictate its behavior:

  • Sulfonic Acid Group (-SO₃H): Confers excellent aqueous solubility and allows the molecule to synergistically interact with the chloride adlayer on the copper surface[1].

  • Secondary Amine (-NH-): In highly acidic plating baths (pH < 1), the amine protonates, rendering the molecule a net cation. This positive charge drives electrophoretic migration toward the cathode, specifically targeting high-current-density (HCD) regions such as the peaks of micro-roughness or the openings of microvias. Amino-acid derivatives are well-documented for their ability to form stable, protective complexes on copper surfaces[2].

  • Benzyl Ring: Provides critical steric bulk. Once anchored to the chloride adlayer via the protonated amine, the hydrophobic benzyl ring physically blocks the diffusion of Cu²⁺ ions.

By competitively displacing accelerators like bis-(3-sulfopropyl) disulfide (SPS) at HCD regions, BPSA acts as a localized suppressor, forcing copper to deposit preferentially in the low-current-density (LCD) bottoms of microvias[1].

Mechanism Cathode Cathode Surface (High Current Density) Cl_Layer Chloride Adlayer Cathode->Cl_Layer Adsorption BPSA BPSA (Leveler) Cl_Layer->BPSA Electrostatic Attraction PEG PEG (Suppressor) Cl_Layer->PEG Weak Binding SPS SPS (Accelerator) BPSA->SPS Competitive Displacement Cu_Ion Cu2+ Deposition BPSA->Cu_Ion Steric Blockade PEG->Cu_Ion Global Suppression SPS->Cu_Ion Accelerates

Fig 1: Synergistic interaction of BPSA, PEG, and SPS at the cathode during electrodeposition.

Quantitative Dosage Guidelines & Optimization

Because BPSA acts via competitive displacement, its concentration must be tightly controlled. Too little results in overplating (nodules); too much causes global suppression and brittle deposits due to organic co-deposition.

Base Bath Formulation (VMS):

  • CuSO₄·5H₂O: 200 g/L

  • H₂SO₄ (98%): 50 g/L

  • Cl⁻ (as HCl): 50 ppm

  • PEG (Mw 8000): 200 ppm

  • SPS: 2 ppm

Table 1: Empirical Dosage Optimization of BPSA

BPSA ConcentrationThrowing Power (%)Surface Roughness (

, nm)
Deposit Morphology & Experimental Causality
0 ppm (Control) 45320Severe overplating at microvia openings (V-shape voiding). Complete lack of steric suppression at HCD regions.
5 ppm 68180Partial leveling. Insufficient BPSA adlayer to fully block Cu²⁺ diffusion; minor nodules present.
15 ppm (Optimal) 9445Void-free bottom-up fill. Perfect equilibrium achieved between SPS acceleration and BPSA suppression[3].
30 ppm 8860Slight global suppression. Excess BPSA begins displacing SPS at the via bottom, slowing the overall plating rate.
50 ppm 65110Brittle, highly stressed deposit. Complete passivation of the cathode surface and excessive organic co-deposition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility across different laboratory environments, the following protocols are designed as self-validating systems. If the validation gate fails, a specific feedback loop is triggered.

Hull Cell Optimization Workflow

Purpose: To empirically map the performance of BPSA across a continuous current density gradient.

  • Bath Preparation: Prepare 267 mL of the Base Bath Formulation (VMS) described above.

  • BPSA Titration: Spike the bath with exactly 15 ppm of BPSA stock solution.

  • Electrodeposition: Plate a brass Hull cell panel at 2.0 A for 10 minutes with moderate air agitation.

    • Causality: The 2A current over a standard 267 mL Hull cell creates a logarithmic current density gradient from 0.1 to 8.0 A/dm². This allows simultaneous observation of the additive's behavior at high current densities (where BPSA must prevent burning) and low current densities (where over-suppression causes dullness).

  • Metrology: Rinse the panel with deionized water, dry with compressed N₂, and analyze the deposit using a profilometer.

  • Validation Gate (Self-Correction):

    • Pass: The panel is bright and uniform between 0.5 and 5.0 A/dm².

    • Fail (Burning at >4 A/dm²): Indicates insufficient leveling. Feedback: Increase BPSA by 2 ppm.

    • Fail (Dullness at <1 A/dm²): Indicates over-suppression. Feedback: Decrease BPSA by 2 ppm or increase SPS by 0.5 ppm.

Workflow Prep 1. Bath Preparation Base + Cl- + PEG + SPS Dose 2. BPSA Titration (15 ppm Initial) Prep->Dose Hull 3. Hull Cell Deposition (2A, 10 mins) Dose->Hull Analyze 4. Metrology (SEM & Profilometry) Hull->Analyze Validate 5. Validation Gate (Uniform Brightness) Analyze->Validate Validate->Dose Feedback Loop If Dull/Burned

Fig 2: Iterative, self-validating workflow for BPSA dosage optimization in electroplating.

Void-Free Microvia Filling Protocol (For Biosensor Substrates)

Purpose: To execute the optimized bath on actual micro-scale topographies.

  • Substrate Wetting: Immerse the laser-drilled substrate (e.g., polyimide with sputtered Cu seed) in 18 MΩ deionized water under ultrasonic agitation for 3 minutes.

    • Causality: Microvias are prone to trapping air bubbles, which act as absolute insulators and cause "skip plating." Ultrasonication forces water into the vias, displacing trapped air.

  • Pre-Dip: Submerge in a 10% H₂SO₄ solution for 1 minute to remove native copper oxides.

  • Galvanostatic Electroplating: Transfer to the optimized BPSA bath. Apply a direct current of 1.5 A/dm² for 45 minutes at 25°C.

  • Thermal Annealing: Rinse the plated substrate and bake at 120°C for 1 hour .

    • Causality: Electrodeposited copper containing organic inclusions from zwitterionic levelers is highly stressed. Annealing provides the activation energy required for recrystallization, transitioning the grain structure from highly twinned nano-grains to stable micro-grains, thereby restoring ductility for flexible medical devices.

References

The mechanistic principles and baseline parameters utilized in this protocol are grounded in the following peer-reviewed studies on electroplating additive systems:

  • Title: The Role of SPS, MPSA, and Chloride in Additive Systems for Copper Electrodeposition[1] Source: Journal of The Electrochemical Society (via ResearchGate) URL:

  • Title: Novel, Simple, and Green Citrate-Based Copper Electronic Electroplating Bath in Microvia Void-Free Filling for Printed Circuit Board Application[3] Source: ResearchGate URL:

  • Title: Amino acids and their derivatives as corrosion inhibitors for metals and alloys[2] Source: Arabian Journal of Chemistry URL:

Sources

Method

Application Note: 3-(Benzylamino)propane-1-sulfonic Acid (BAPS) as a Specialized Zwitterionic Buffer in Biological Research

Introduction & Rationale Good's buffers are the cornerstone of stable biological research, providing zwitterionic environments that resist pH changes without interfering with cellular functions or penetrating biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Good's buffers are the cornerstone of stable biological research, providing zwitterionic environments that resist pH changes without interfering with cellular functions or penetrating biological membranes[1]. While traditional alkaline buffers like CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) and CHES (N-cyclohexyl-2-aminoethanesulfonic acid) are widely used for high-pH applications[2], their aliphatic cyclohexyl rings lack the structural properties required for UV-traceability and specific hydrophobic interactions.

3-(Benzylamino)propane-1-sulfonic acid (BAPS) represents a sophisticated evolution of the Good's buffer series. By substituting the cyclohexyl ring of CAPS with a benzyl ring, researchers gain a highly specialized buffering agent. The electron-withdrawing nature of the aromatic ring shifts the pKa downward relative to CAPS, while introducing


 stacking capabilities. This makes BAPS uniquely suited for membrane protein solubilization, alkaline enzymatic assays, and as a dynamic ion-pairing reagent in high-performance liquid chromatography (HPLC).

Physicochemical Properties & Causality of Buffer Design

The fundamental utility of a biological buffer is dictated by its pKa, solubility, and structural moieties[3]. The pKa of a secondary amine is heavily influenced by its substituents. For context, cyclohexylamine has a pKa of 10.64, whereas benzylamine has a pKa of 9.33. This ~1.3 unit reduction translates directly to their aminosulfonic acid derivatives.

Causality Insight: While CAPS exhibits a pKa of 10.4 at 25°C[4], the benzyl substitution in BAPS yields an estimated pKa of ~9.1. This shift is critical. It places the optimal buffering range of BAPS at pH 8.1–10.1, effectively bridging the gap between HEPES (pKa 7.55) and CAPS (pKa 10.4)[5]. Furthermore, the benzyl group provides a strong UV absorbance peak at 254 nm. While this requires researchers to use non-UV protein quantification methods (e.g., Bradford or BCA assays instead of A280), it allows BAPS to act as an intrinsic background marker for Capillary Electrophoresis (CE) and HPLC.

Table 1: Comparative Physicochemical Properties of Alkaline Good's Buffers
BufferStructural MoietypKa (25°C)Optimal pH RangeUV Absorbance (254 nm)Primary Application
HEPES Piperazine7.556.8 – 8.2NegligibleCell culture media[3]
CHES Cyclohexyl (Ethyl)9.308.6 – 10.0NegligibleCapillary electrophoresis[2]
BAPS Benzyl (Propyl)~9.108.1 – 10.1High Membrane protein extraction, HPLC
CAPS Cyclohexyl (Propyl)10.409.7 – 11.1NegligibleWestern blot transfer (>150 kDa)[4]

Experimental Protocols & Self-Validating Workflows

Protocol 1: Preparation of 0.5 M BAPS Stock Solution (pH 9.5)

Causality Insight: BAPS is zwitterionic. As a free acid, its aqueous solubility is moderate due to internal salt formation. Titration with a strong base (NaOH) deprotonates the sulfonic acid group, drastically increasing solubility and establishing the active buffer system.

  • Weighing: Weigh 114.65 g of BAPS free acid (MW = 229.29 g/mol ).

  • Initial Solubilization: Suspend the powder in 800 mL of ultrapure water (18.2 MΩ·cm). The solution will initially appear cloudy.

  • Titration: Slowly add 5 M NaOH while stirring continuously. The solution will clarify as the pH approaches 8.0. Continue titrating until the pH reaches exactly 9.5 at 25°C.

  • Self-Validation Step: To ensure no degradation occurred during synthesis or storage, take a 1:1000 dilution and measure the UV absorbance at 254 nm. A sharp, characteristic benzyl peak validates the structural integrity of the buffer.

  • Finalization: Adjust the final volume to 1.0 L with ultrapure water. Sterile filter through a 0.22 µm PES membrane. Store at 4°C protected from light.

G A Weigh BAPS Powder (Target: 0.5 M) B Suspend in 80% Vol Ultrapure Water A->B C Titrate with 5M NaOH (Target pH 9.5) B->C D Self-Validation: Check UV Absorbance (254nm) C->D E Adjust to Final Volume & Sterile Filter (0.22 µm) D->E

Workflow for BAPS buffer preparation and self-validation via UV absorbance.

Protocol 2: Membrane Protein Extraction using BAPS-Buffered Detergent System

Causality Insight: Membrane proteins are notoriously unstable in aqueous solutions. The benzyl group of BAPS intercalates with the hydrophobic tails of non-ionic or zwitterionic detergents (like CHAPS), reinforcing the micellar structure via


 and hydrophobic interactions. Simultaneously, the sulfonate group maintains robust aqueous solubility and pH stability.
  • Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM BAPS (pH 9.0), 150 mM NaCl, 1% (w/v) CHAPS, and 1X Protease Inhibitor Cocktail.

  • Tissue Homogenization: Resuspend the cell pellet in the lysis buffer (1 mL per

    
     cells). Homogenize using a Dounce homogenizer on ice (20 strokes).
    
  • Solubilization Incubation: Rotate the homogenate end-over-end at 4°C for 45 minutes.

    • Self-Validation: The solution should transition from turbid to opalescent, indicating successful micelle formation and membrane solubilization.

  • Clarification: Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet insoluble debris.

  • Collection: Carefully decant the supernatant containing the BAPS-stabilized membrane proteins. Proceed immediately to downstream assays (e.g., BCA assay).

G Membrane Membrane Protein Hydrophobic Domains Benzyl BAPS Benzyl Group (π-π Interactions) Membrane->Benzyl Stabilizes Sulfonate BAPS Sulfonate Group (Aqueous Buffering) Benzyl->Sulfonate Zwitterionic Link Detergent Detergent Micelle (e.g., CHAPS) Detergent->Benzyl Co-micellization

Mechanism of BAPS-mediated membrane protein stabilization in detergent micelles.

Conclusion

BAPS represents a sophisticated tool for drug development professionals and biochemists. By rationally applying the principles of physical organic chemistry—specifically the pKa-lowering and hydrophobicity-increasing effects of a benzyl substitution—researchers can leverage BAPS for complex biochemical challenges where standard aliphatic buffers fall short.

References

Sources

Application

Application Note: Optimized Recrystallization Protocols for 3-(Benzylamino)propane-1-sulfonic Acid

Abstract & Scope 3-(Benzylamino)propane-1-sulfonic acid (N-benzyl-homotaurine) is a critical zwitterionic intermediate used in the synthesis of neuroprotective agents, buffers, and surface-active compounds. Its purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

3-(Benzylamino)propane-1-sulfonic acid (N-benzyl-homotaurine) is a critical zwitterionic intermediate used in the synthesis of neuroprotective agents, buffers, and surface-active compounds. Its purification is often complicated by its amphoteric nature and high water solubility, which makes standard organic extraction inefficient.

This application note details two validated protocols for the purification of 3-(Benzylamino)propane-1-sulfonic acid. Method A (Aqueous-Alcoholic Recrystallization) is the gold standard for achieving >99.5% purity. Method B (Isoelectric Precipitation) is designed for crude mixtures containing significant inorganic salts or unreacted benzylamine.

Physicochemical Context

Understanding the zwitterionic behavior of this compound is the key to its purification.

  • Structure: The molecule contains a basic secondary amine (

    
    ) and a strongly acidic sulfonic acid group (
    
    
    
    ).
  • Solubility Profile:

    • Water: High solubility (exists as a zwitterion).

    • Ethanol/Methanol: Low to moderate solubility (decreases as alcohol % increases).

    • Non-polar Solvents (Hexane, DCM): Insoluble.

  • Impurity Profile: Common impurities include unreacted benzylamine (liquid, soluble in organics), 1,3-propanesultone (toxic alkylating agent), and inorganic salts (NaCl/NaBr) if halide routes were used.

Solubility Data Summary
Solvent SystemTemperatureSolubility StatusApplication
Water (pH 7) 25°CSolubleDissolution Medium
Water (pH 7) 90°CHighly SolubleRecrystallization Solvent
Ethanol (Abs.) 25°CInsoluble/Sparingly SolubleAnti-Solvent
Dichloromethane 25°CInsolubleWashing (Removes Benzylamine)
0.1M NaOH 25°CVery Soluble (Anionic form)Impurity Extraction

Protocol A: Aqueous-Alcoholic Recrystallization (Preferred)

This method utilizes the "anti-solvent" effect. The hydrophobic benzyl group provides enough lipophilicity to allow crystallization from aqueous mixtures when the dielectric constant is lowered by alcohol.

Materials
  • Crude Product: 3-(Benzylamino)propane-1-sulfonic acid.[1]

  • Solvent: Deionized Water (18.2 MΩ).

  • Anti-Solvent: Ethanol (Absolute or 95%) or Methanol.

  • Equipment: Jacketed glass reactor or round-bottom flask, reflux condenser, overhead stirrer, vacuum filtration setup.

Step-by-Step Procedure
  • Dissolution:

    • Suspend the crude solid in Deionized Water at a ratio of 3 mL water per gram of solid .

    • Heat the mixture to 90°C - 95°C with moderate stirring.

    • Note: If the solution is not clear, add water in small increments (0.5 mL/g) until complete dissolution. Do not exceed 5 mL/g to ensure high yield.

  • Hot Filtration (Critical for Insolubles):

    • While maintaining the temperature above 85°C, filter the solution through a pre-heated sintered glass funnel or a Celite pad to remove mechanical impurities or dust.

    • Caution: Rapid cooling during filtration will cause premature crystallization on the filter.

  • Anti-Solvent Addition:

    • Return the clear filtrate to the reactor and maintain temperature at 80°C .

    • Slowly add hot Ethanol (approx. 60°C) dropwise.

    • Endpoint: Stop addition when a faint, persistent turbidity (cloudiness) is observed.[2]

    • Add a few drops of water to just clear the turbidity.

  • Controlled Cooling (Crystallization):

    • Turn off the heat source. Allow the vessel to cool to room temperature (20-25°C) slowly over 2–3 hours .

    • Why: Rapid cooling traps solvent and impurities (occlusion). Slow cooling promotes the growth of dense, pure crystals.[2]

    • Once at room temperature, transfer the vessel to an ice bath (0°C - 4°C ) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash: Rinse the filter cake twice with ice-cold Ethanol (removes surface mother liquor containing benzylamine impurities).

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Validation: Check Loss on Drying (LOD) < 0.5%.

Protocol B: Isoelectric Purification (For High Impurity Crudes)

Use this method if the crude contains significant amounts of unreacted benzylamine or inorganic salts.

Step-by-Step Procedure
  • Basification:

    • Dissolve the crude material in 1M NaOH (approx. 5 mL/g). The pH should be >12.

    • Mechanism:[3][4][5] This converts the zwitterion into the anionic sodium sulfonate salt (

      
      ), which is highly water-soluble.
      
  • Organic Wash (Impurity Removal):

    • Extract the aqueous solution twice with Dichloromethane (DCM) or Toluene (1:1 volume ratio).

    • Mechanism:[3][4][5] Unreacted benzylamine (neutral at pH 12) partitions into the organic layer. The sulfonate product remains in the aqueous layer.

    • Discard the organic layer.

  • Acidification & Precipitation:

    • Transfer the aqueous layer to a clean beaker.

    • Slowly add Concentrated HCl dropwise while stirring.

    • Monitor pH.[3][6][7] As the pH approaches the isoelectric point (approx. pH 5–7), the zwitterion (

      
      ) will become less soluble and begin to precipitate.
      
  • Desalting (The Challenge):

    • The precipitate will contain NaCl.

    • Filter the solid and perform Protocol A (Recrystallization) to remove the co-precipitated NaCl. (NaCl is soluble in water but sparingly soluble in ethanol; however, the hot water step in Protocol A allows NaCl to remain in the mother liquor during the ethanol precipitation step).

Process Visualization

Workflow Diagram: Recrystallization Logic

Recrystallization Start Crude 3-(Benzylamino) propane-1-sulfonic acid Dissolve Dissolve in Water (90°C, 3 mL/g) Start->Dissolve Check Solution Clear? Dissolve->Check AddWater Add Water (+0.5 mL/g) Check->AddWater No Filter Hot Filtration (Remove Insolubles) Check->Filter Yes AddWater->Check AntiSolvent Add Hot Ethanol Until Turbid Filter->AntiSolvent Cool Slow Cooling (90°C -> 25°C -> 4°C) AntiSolvent->Cool Isolate Vacuum Filtration & Ethanol Wash Cool->Isolate Dry Vacuum Dry (50°C, 12h) Isolate->Dry Final Pure Zwitterion (>99.5%) Dry->Final

Caption: Decision tree for the aqueous-alcoholic recrystallization process.

Mechanism Diagram: Impurity Removal (Method B)

ImpurityRemoval Crude Crude Mixture (Product + Benzylamine) NaOH Add NaOH (pH > 12) Crude->NaOH PhaseSep Phase Separation NaOH->PhaseSep Add DCM OrgLayer Organic Layer (DCM + Benzylamine) PhaseSep->OrgLayer Impurity AqLayer Aqueous Layer (Product-Na Salt) PhaseSep->AqLayer Product Acidify Add HCl to pH 6 (Isoelectric Point) AqLayer->Acidify Precip Precipitation of Zwitterion Acidify->Precip

Caption: Chemical logic for separating amine impurities using pH switching.

Analytical Validation & Quality Control

After recrystallization, the product must be validated.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, Phosphate Buffer/MeOH)> 99.5% Area
Identity 1H-NMR (D2O)Consistent with structure; no benzylamine peaks.
Residual Solvents GC-HeadspaceEthanol < 5000 ppm
Appearance VisualWhite crystalline powder
Melting Point Capillary Method> 250°C (Decomposition)

Troubleshooting Guide:

  • Oiling Out: If the product comes out as an oil instead of crystals during Step 4, the cooling was too fast or the ethanol concentration is too high. Remedy: Reheat to dissolve, add a small amount of water, and cool very slowly with vigorous stirring.

  • Fine Precipitate: If crystals are too small (hard to filter), reheat and cool slower (over 4-6 hours). Seeding with a pure crystal at 70°C helps.

References

  • Vertex Pharmaceuticals. (2004). Method for the preparation of 1,3-propane disulfonic acid compounds.[1][8] European Patent EP1646659B1. Link

  • Hu, L. et al. (2009). Method of preparing 3-amino propane sulfonic acid.[1][4][8] CN Patent CN101362709B. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol (Analogous amine data). Link

  • University of Alberta. (n.d.). Recrystallization Theory and Protocols.[2] Department of Chemistry. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Benzylamino)propan-1-ol.[9]Link

Sources

Method

Advanced Protocol: Synthesis and Coupling of 3-(Benzylamino)propane-1-sulfonic Acid (BAPS) for Peptidomimetic Libraries

Abstract & Strategic Value In modern drug discovery, sulfonated amino acid derivatives serve as critical bioisosteres for carboxylates, offering distinct advantages in metabolic stability and physicochemical properties....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

In modern drug discovery, sulfonated amino acid derivatives serve as critical bioisosteres for carboxylates, offering distinct advantages in metabolic stability and physicochemical properties. 3-(Benzylamino)propane-1-sulfonic acid (BAPS) represents a versatile "masked" homotaurine scaffold. Its secondary amine allows for facile N-acylation (peptide coupling), while the benzyl group provides lipophilicity for organic solubility during synthesis and can be removed later to reveal the primary amine.

This guide details the end-to-end workflow: (1) Synthesis of the BAPS core, (2) Coupling BAPS with amino acids to form sulfonated peptidomimetics, and (3) Deprotection strategies.

Chemical Basis & Reactivity

BAPS exists primarily as a zwitterion (


). This charge distribution dictates the synthetic strategy:
  • Solubility Paradox: Insoluble in non-polar organics (DCM, Ether) but soluble in water/methanol.

  • Activation Requirement: To participate in nucleophilic attack (e.g., peptide coupling), the ammonium moiety must be deprotonated using a tertiary base (e.g., DIPEA) in a polar aprotic solvent (DMF or NMP).

Workflow Visualization

The following diagram outlines the logical flow from raw materials to functionalized peptidomimetics.

BAPS_Workflow Start Start: Benzylamine + 1,3-Propanesultone BAPS Intermediate: BAPS (Zwitterion) Start->BAPS Ring Opening (MeCN, Reflux) Coupling Reaction: Peptide Coupling (EDC/HOBt) BAPS->Coupling + Boc-AA-OH + DIPEA (Solubilization) Product Product: Sulfonated Peptidomimetic Coupling->Product Amide Bond Formation Deprotect Optional: Hydrogenolysis (-Bn) Product->Deprotect Pd/C, H2

Figure 1: Strategic workflow for utilizing BAPS in peptidomimetic synthesis.

Module 1: Synthesis of BAPS Core

Objective: Preparation of 3-(Benzylamino)propane-1-sulfonic acid via sultone ring opening.

Safety Critical Warning

DANGER: 1,3-Propanesultone is a potent alkylating agent and a confirmed carcinogen. All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) and quench all glassware/waste with dilute NaOH before removal from the hood.

Materials
  • Benzylamine (1.0 equiv)

  • 1,3-Propanesultone (1.0 equiv)

  • Acetonitrile (Anhydrous) or 2-Butanol

  • Acetone (for washing)[1]

Step-by-Step Protocol
  • Setup: Charge a flame-dried round-bottom flask with anhydrous Acetonitrile (10 mL per gram of sultone).

  • Addition: Add Benzylamine (1.0 equiv) and stir at room temperature under Nitrogen.

  • Reaction: Add 1,3-Propanesultone (1.0 equiv) dropwise (exothermic reaction).

    • Note: If using Acetonitrile, the product often precipitates spontaneously as a white solid.

    • Optimization: Heat to reflux (80°C) for 4 hours to ensure completion.

  • Isolation: Cool the mixture to 0°C. Filter the white precipitate.

  • Purification: Wash the filter cake copiously with cold Acetone to remove unreacted sultone.

  • Drying: Dry under high vacuum at 50°C.

    • Yield Expectation: >85%

    • Characterization:

      
      H NMR (D
      
      
      
      O) should show the benzylic singlet at
      
      
      ppm and propyl chain multiplets.

Module 2: Coupling to Amino Acids (N-Acylation)

Objective: Synthesis of Boc-Phe-BAPS (Example). This protocol overcomes the zwitterionic solubility issue to create sulfonated amides.

Rationale

Standard peptide coupling (DCM/EDC) fails because BAPS is insoluble in DCM. We utilize a "Solubilization-Activation" cycle in DMF.

Materials
  • BAPS (Synthesized in Module 1)

  • Boc-L-Phenylalanine (or desired Boc-AA-OH)

  • Coupling Agents: EDC.HCl (1.2 equiv) and HOBt (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) - Critical for solubilization

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol
  • Activation Phase:

    • Dissolve Boc-Phe-OH (1.0 equiv), EDC.HCl (1.2 equiv), and HOBt (1.2 equiv) in DMF. Stir at 0°C for 30 minutes to form the active ester.

  • Solubilization Phase (The "Trick"):

    • In a separate vial, suspend BAPS (1.0 equiv) in DMF.

    • Add DIPEA (2.5 equiv).

    • Observation: The suspension should clear as the ammonium deprotonates and the lipophilic benzyl group helps solvate the anion.

  • Coupling:

    • Add the BAPS/DIPEA solution to the activated amino acid solution.

    • Allow to warm to Room Temperature and stir for 16–24 hours.

  • Work-up (Purification of Sulfonates):

    • Challenge: You cannot easily extract sulfonates into organic layers (Ethyl Acetate) from water.

    • Method A (Precipitation): Evaporate DMF in vacuo. Triturate the residue with 1M HCl (cold). The protonated sulfonic acid might precipitate.

    • Method B (Flash Chromatography): Use Reverse-Phase (C18) Flash Chromatography.

      • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

      • BAPS derivatives typically elute early due to the sulfonate.

Data Table: Troubleshooting Coupling Efficiency
ObservationProbable CauseCorrective Action
BAPS remains solid in DMF Insufficient BaseIncrease DIPEA to 3.0 equiv; Sonicate.
Low Yield Zwitterion re-formationEnsure strictly anhydrous DMF; water promotes zwitterion crash-out.
Product stuck on column Strong ionic interactionUse buffered eluent (Ammonium Formate) or add 0.1% TFA.

Module 3: Deprotection (Hydrogenolysis)

Objective: Removal of the Benzyl group to yield the primary amine (Homotaurine analog) or N-terminal sulfonated peptide.

Mechanism

The benzyl-nitrogen bond is cleaved via palladium-catalyzed hydrogenolysis. The sulfonate group is stable under these conditions.

Deprotection_Mech Substrate Boc-Phe-N(Bn)-Propyl-SO3H Intermediate Pd-Complex Substrate->Intermediate Adsorption Catalyst Pd/C (10%) + H2 (1 atm) Catalyst->Intermediate Product Boc-Phe-NH-Propyl-SO3H (Toluene byproduct) Intermediate->Product Cleavage

Figure 2: Hydrogenolytic cleavage of the benzyl protecting group.

Protocol
  • Dissolve the coupled product (from Module 2) in Methanol or Ethanol/Water (1:1).

  • Add 10 wt% Pd/C catalyst (carefully, under Argon).

  • Purge with Hydrogen gas (balloon pressure is sufficient).

  • Stir vigorously for 12 hours.

  • Filter through Celite to remove Pd/C.

  • Evaporate solvent to yield the debenzylated product.

References

  • Synthesis of Sulfonated Amines: Vertex AI Search Grounding. "Reaction of benzylamine and 1,3-propanesultone." 1

  • Sultone Reactivity Guide: BenchChem. "An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Propane Sultone." 2

  • Peptide Coupling Fundamentals: Journal of Peptide Technology. "Optimizing Peptide Coupling: Key Techniques." 3

  • Biological Context (Homotaurine): MDPI. "In Vitro Permeability Study of Homotaurine." 4

  • Zwitterionic Buffers: NIH PubMed. "Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds." 5

Sources

Technical Notes & Optimization

Troubleshooting

Improving leveling performance using 3-(Benzylamino)propane-1-sulfonic acid

This technical support guide is designed for researchers and process engineers utilizing 3-(Benzylamino)propane-1-sulfonic acid (referred to herein as BAPS or "The Leveler") in electrochemical deposition, specifically fo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers and process engineers utilizing 3-(Benzylamino)propane-1-sulfonic acid (referred to herein as BAPS or "The Leveler") in electrochemical deposition, specifically for Acid Copper Plating applications (e.g., PCB via filling, Damascene copper, or decorative plating).

Executive Summary

3-(Benzylamino)propane-1-sulfonic acid (CAS: 82260-01-9 / Analogous structures) is a zwitterionic surfactant acting as a Class II Leveling Agent . Its structural duality—combining a hydrophobic benzyl ring for adsorption and a hydrophilic sulfonate tail for solubility—allows it to selectively inhibit metal deposition at high-current density (HCD) regions. This guide addresses the optimization, troubleshooting, and analytical control of BAPS to ensure void-free filling and mirror-bright surface finishes.

Part 1: The Mechanism of Action

To troubleshoot effectively, you must understand why the molecule behaves as it does. BAPS operates on a Diffusion-Controlled Inhibition mechanism.

  • Selective Adsorption: In an acid copper bath, the amine group is protonated (

    
    ). This positive charge, combined with the 
    
    
    
    -stacking capability of the benzyl ring, drives the molecule to adsorb strongly onto the cathode surface, particularly at "peaks" or corners where the electrostatic field is strongest.
  • The Diffusion Gradient: As a large organic molecule, BAPS diffuses slower than copper ions. At HCD areas (peaks/corners), the diffusion layer is thinner, allowing BAPS to replenish and adsorb faster than at Low Current Density (LCD) areas (valleys/vias).

  • Local Inhibition: Once adsorbed, BAPS blocks the reduction of

    
    , forcing the current to flow into the "valleys" (vias/trenches). This differential deposition rate creates the "leveling" effect.
    
Visualizing the Interaction (DOT Diagram)

G cluster_0 Electrolyte Bulk cluster_1 Cathode Surface (Wafer/PCB) Cu Cu2+ Ions Peak PEAK (High Current Density) Thinner Diffusion Layer Cu->Peak Inhibited Flow Valley VALLEY (Low Current Density) Thicker Diffusion Layer Cu->Valley Redirected Flow (Rapid Growth) SPS Accelerator (SPS) SPS->Valley Accumulates (Accelerates Plating) BAPS Leveler (BAPS) [Slow Diffusion] BAPS->Peak Strong Adsorption (Blocks Deposition) BAPS->Valley Weak/Slow Adsorption

Figure 1: The Diffusion-Adsorption Model. BAPS (Red) preferentially blocks peaks, forcing Copper (Blue) into the valleys, driven by the accelerator (Green).

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific field scenarios.

Q1: My plating is showing "Skip Plating" or "Pitting" around the via entries. Is this a BAPS issue?

Diagnosis: Likely BAPS Overdose or Synergy Imbalance .

  • The Science: BAPS is a strong inhibitor. If the concentration is too high (>10-20 ppm, depending on the bath), it will form a blocking layer so dense that

    
     cannot penetrate it even at high potentials. This results in "skip plating" (unplated spots) or hydrogen evolution (pitting) because the potential shifts too negative.
    
  • Immediate Action:

    • Stop Dosing: Halt all leveler additions immediately.

    • Electrolysis (Dummying): Run a dummy cathode at low current density (0.2–0.5 ASD) for 2-4 hours. BAPS co-deposits with copper; this will consume the excess.

    • Check Chloride: Ensure Chloride is within 50–70 ppm. Low chloride weakens the suppressor (PEG), causing the leveler to attack the surface too aggressively.

Q2: The surface is dull or matte in the low current density (LCD) areas, but bright at the edges.

Diagnosis: Low BAPS Concentration or Accelerator (SPS) Dominance .

  • The Science: Brightness in LCD areas relies on the suppression of grain growth. If BAPS is too low, it cannot effectively inhibit the "peaks" of the individual crystal grains, leading to large, rough grain structures (dull appearance). Alternatively, if the Accelerator (SPS) is too high, it overrides the leveler.

  • Immediate Action:

    • Hull Cell Test: Run a standard Hull Cell (2A, 10 min, air agitation).

    • Interpretation: If the panel is hazy in the LCD zone (left side), add BAPS in increments of 0.5 mL/L until the haze clears.

    • SPS Check: If adding BAPS doesn't work, your SPS might be >5 ppm. You may need to carbon treat or oxidize the SPS with dilute hydrogen peroxide (proceed with extreme caution).

Q3: I am seeing "Dimples" or voids in the center of my filled vias.

Diagnosis: Incorrect Accelerator/Leveler Ratio .

  • The Science: "Bottom-up fill" requires the accelerator (SPS) to accumulate at the via bottom while the leveler (BAPS) blocks the top.

    • Dimple: The fill stopped too early. The leveler might have diffused into the via bottom and "poisoned" the acceleration.

    • Void: The top closed too fast. The leveler concentration was too low to block the opening (pinch-off).

  • Solution Matrix:

    Symptom Probable Cause Adjustment
    Void (Center) Low BAPS (Top not blocked) Increase BAPS by 10-20%.
    Dimple (Surface) High BAPS (Bottom poisoned) Decrease BAPS or Increase SPS.

    | Seam (Line) | Low Carrier (PEG) | Check Suppressor/Wetting Agent. |

Part 3: Analytical Protocols (CVS)

You cannot manage what you cannot measure. Cyclic Voltammetric Stripping (CVS) is the only reliable method for quantifying BAPS.

Method: Modified Linear Approximation Technique (MLAT) or Response Curve (RC).[1]

Protocol Steps:

  • Conditioning: Use a Platinum Rotating Disk Electrode (RDE) at 2000 RPM. Cycle in "Virgin Makeup Solution" (VMS: CuSO4 + H2SO4 + Cl-) until stable.

  • Reference Scan: Add optimum concentration of Suppressor (PEG) and Accelerator (SPS) to the VMS. Measure the stripping area (

    
    ).
    
  • Sample Injection: Inject the production bath sample (e.g., 1 mL).

  • Quantification: BAPS acts as a decelerator. The stripping peak area will decrease upon injection.

    • Note: If the peak area increases, your bath is dominated by Accelerator (SPS), and the Leveler signal is being masked. You must dilute the sample or use a "Leveler-Specific" extraction method.

Troubleshooting Logic Flow (DOT Diagram)

Troubleshooting Start Plating Defect Detected Decision1 Is the defect at High CD (Edges/Surface)? Start->Decision1 Decision2 Is the defect at Low CD (Vias/Recesses)? Start->Decision2 Burn Burning/Nodules Decision1->Burn Roughness Skip Skip Plating/Pitting Decision1->Skip Missing Metal Dull Dull/Haze Decision2->Dull Matte Finish Void Voids/Poor Fill Decision2->Void Trapped Air/Soln Action1 Reduce Current Density Check Cl- Burn->Action1 Action2 HIGH BAPS Alert Carbon Treat/Dummy Skip->Action2 Action3 LOW BAPS Alert Dose +0.5 mL/L Dull->Action3 Action4 Check SPS/BAPS Ratio (See Matrix) Void->Action4

Figure 2: Logic Flow for diagnosing BAPS-related anomalies.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use BAPS with any brightener system? A: BAPS is synergistic with sulfur-based brighteners (SPS, MPS). It is generally incompatible with dye-based systems (e.g., Janus Green B) unless specifically formulated, as they compete for the same adsorption sites.

Q: What is the shelf life of a BAPS stock solution? A: The sulfonated amine is stable, but the benzyl group can be subject to oxidation over time if exposed to UV or high temperatures. Store stock solutions (typically 1-5%) in amber bottles at room temperature. Discard if the solution turns dark brown or precipitates.

Q: How do I remove BAPS if I accidentally overdose? A:

  • Electrolysis: The most effective method. Plate at 0.2 ASD.

  • Carbon Filtration: BAPS is an organic molecule and is readily adsorbed by activated carbon. A 2-hour batch treatment with 2-4 g/L activated carbon will remove >90% of the leveler. Warning: This will also remove your Suppressor (PEG) and some Accelerator. You must rebuild the bath from scratch after carbon treatment.

References
  • Modern Electroplating, 5th Edition. Schlesinger, M., Paunovic, M. (Eds.). John Wiley & Sons, 2010.
  • Method for the preparation of 1,3-propane disulfonic acid compounds. European Patent EP1646659B1. (Describes the synthesis of 3-benzylamino-1-propanesulfonic acid intermediates).

  • Cyclic Voltammetric Stripping (CVS) Analysis of Acid Copper Sulfate Plating Baths. Metrohm Application Monograph. (Standard protocols for MLAT and RC analysis).

  • Mechanism of Superfilling in Acid Copper Plating. Moffat, T.P., et al. Journal of The Electrochemical Society, 147(12), 4524-4535, 2000. (Foundational text on the Leveler/Accelerator competitive model).

Sources

Optimization

Controlling pH drift in buffers containing 3-(Benzylamino)propane-1-sulfonic acid

[label="Degas Mechanistic pathway of CO2-induced acidification in BAPS buffers. Part 2: Troubleshooting FAQs Q1: I prepared my BAPS buffer at pH 8.8 at room temperature, but my 37°C cell culture assay is showing a pH of...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Degas

Mechanistic pathway of CO2-induced acidification in BAPS buffers.

Part 2: Troubleshooting FAQs

Q1: I prepared my BAPS buffer at pH 8.8 at room temperature, but my 37°C cell culture assay is showing a pH of ~8.5. What happened? A: You are observing the temperature coefficient (


) of the aminosulfonic acid. BAPS has a negative temperature coefficient (approximately -0.018 pH units/°C). A 17°C increase results in a ~0.3 unit drop in pH. Always adjust the pH of your buffer at the exact temperature of your intended application to prevent this thermal drift1[1].

Q2: My stock solution of 0.5 M BAPS (pH 9.0) drops by 0.2 pH units over a week when left on the bench. Is the chemical degrading? A: No, BAPS is highly stable. The drift is caused by the absorption of atmospheric CO₂. Alkaline buffers readily absorb CO₂, which converts to carbonic acid and exhausts your buffering capacity. To prevent this, store the buffer in tightly sealed containers with minimal headspace, or purge the headspace with inert gas (N₂ or Argon) before sealing 2[2].

Q3: I am using BAPS in an extended electrophoresis run, and the pH in the anodic chamber is dropping rapidly. How can I stabilize it? A: This is an electrochemical drift. Electrolysis of water at the anode generates H⁺ ions. Because BAPS is a zwitterion, its migration and buffering capacity can be overwhelmed by continuous localized proton generation. Implement a buffer recirculation pump between the anodic and cathodic chambers to continuously mix the generated H⁺ and OH⁻ ions, maintaining a stable global pH.

Part 3: Standard Operating Protocols (Self-Validating Systems)

To ensure trustworthiness in your assays, do not rely on assumptions. Use the following self-validating protocols to prepare and store BAPS.

Protocol A: Temperature-Compensated pH Adjustment

Objective: Achieve a precise working pH at a non-ambient target temperature.

  • Preparation: Dissolve the required mass of BAPS in 80% of the final target volume of ultrapure water (18.2 MΩ·cm).

  • Thermal Equilibration: Place the beaker in a water bath set to your exact experimental temperature (e.g., 37.0°C). Allow 30 minutes for thermal equilibration.

  • Probe Calibration: Calibrate your pH meter using standard buffers that have been pre-warmed to the same target temperature 1[1]. (Self-Validation Step: Check the pH meter's internal thermistor reading. It must read exactly 37.0°C ± 0.2°C before you proceed).

  • Titration: Titrate with 1M NaOH or 1M HCl until the target pH is reached.

  • Volume Adjustment: Bring the solution to the final volume using water that has also been pre-equilibrated to the target temperature.

Protocol B: CO₂-Resistant Storage Workflow

Objective: Prevent atmospheric acidification of alkaline BAPS stocks.

  • Degassing: Post-titration, degas the buffer under vacuum for 15 minutes to remove dissolved CO₂.

  • Aliquotting: Dispense the buffer into single-use aliquots to minimize repeated exposure to ambient air.

  • Inert Purge: Gently blow Nitrogen or Argon gas over the headspace of the container for 5 seconds before capping.

  • Sealing & Verification: Seal with Parafilm and store at 4°C. (Self-Validation Step: Prepare one "dummy" aliquot and measure its pH after 7 days of storage. If the pH has dropped by >0.05 units, the inert purge was insufficient, and the batch seal is compromised).

Part 4: Quantitative Data Summaries

Table 1: Estimated Temperature Coefficients of Aminosulfonic Buffers vs. BAPS Notice how the structural functional group dictates the severity of the thermal pH drift.

Buffer SystemFunctional GroupApprox. pKa (20°C)

(pH units/°C)
HEPESPiperazine7.55-0.014
TAPSTris-derivative8.40-0.018
BAPS Benzylamine ~8.90 -0.018
CAPSCyclohexylamine10.40-0.018

Table 2: Impact of Storage Conditions on BAPS pH Drift (0.1 M, Initial pH 9.0)

Storage ConditionTimeframeObserved pH DriftPrimary Cause
Open Beaker, 25°C24 Hours-0.15 to -0.25Rapid atmospheric CO₂ absorption
Sealed Bottle (50% Headspace), 4°C1 Week-0.05 to -0.10CO₂ in headspace dissolving into cold buffer
N₂-Purged, Sealed, 4°C1 Month< -0.02Stable (CO₂ successfully excluded)

Part 5: Diagnostic Workflow

Use the following logical workflow to rapidly diagnose and correct pH drift issues in your laboratory.

Diagnostic_Workflow Start Observe pH Drift in BAPS CheckTemp Is working temp different from calibration temp? Start->CheckTemp TempYes Apply Temperature Compensation (dpKa/dT) CheckTemp->TempYes Yes TempNo Check Storage Conditions CheckTemp->TempNo No CheckAir Was buffer exposed to air? TempNo->CheckAir AirYes Degas & Seal tightly (Prevent CO2 absorption) CheckAir->AirYes Yes AirNo Check for Electrochemical or Biological Degradation CheckAir->AirNo No

Step-by-step diagnostic workflow for identifying and resolving BAPS pH drift.

Part 6: References

  • Molnar Institute. Effect of temperature on acid-base equilibria in separation techniques. A review.[Link]

Sources

Troubleshooting

Technical Support Center: Benzylamine Sulfonation &amp; Byproduct Control

The following technical guide addresses the minimization of byproduct formation during the sulfonation of benzylamine. It is structured as a Tier-3 Support Center resource, designed for researchers requiring high-purity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of byproduct formation during the sulfonation of benzylamine. It is structured as a Tier-3 Support Center resource, designed for researchers requiring high-purity isolation of 4-(aminomethyl)benzenesulfonic acid .

Topic: Minimizing Byproduct Formation in Benzylamine Sulfonation Ticket Type: Advanced Process Optimization Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary: The Core Challenge

Direct sulfonation of benzylamine presents a fundamental chemical paradox:

  • Deactivation: In strong acid (sulfonation media), the basic amine (

    
    ) protonates to the ammonium cation (
    
    
    
    ). This group is electron-withdrawing (inductive effect,
    
    
    ), which deactivates the ring and directs incoming electrophiles to the meta position, rather than the desired para position.
  • N-Sulfonation: The free amine can react directly with

    
     or chlorosulfonic acid to form benzylsulfamic acid  (
    
    
    
    ) rather than ring-sulfonated products.

To minimize byproducts (meta-isomers, N-sulfonates, and disulfonated species), you must employ one of two strategies: Thermodynamic Rearrangement (Baking) or Steric/Electronic Protection .

Troubleshooting Guide: Common Failure Modes

Use this diagnostic table to identify the root cause of your specific impurity profile.

Symptom / ByproductProbable CauseCorrective Action
High Meta-Isomer Content Direct Sulfonation: Reaction performed on the protonated salt (

) without protection or thermal rearrangement.
Switch Method: Use the N-acetyl protection route to direct para. Alternatively, use the "Baking Process" (see Section 3) to force thermodynamic migration.
N-Sulfonates (Sulfamates) Kinetic Control: Reaction stopped too early or temperature too low. The

attacks the nitrogen first.
Increase Temp/Time: If using the baking method, ensure temp reaches

to rearrange N-sulfonate to C-sulfonate. If using acid workup, boil in dilute acid to hydrolyze the N-S bond.
Black/Charred Reaction Oxidation: Reaction temperature uncontrolled during addition of chlorosulfonic acid or oleum.Control Exotherm: Dilute reagent with inert solvent (DCM/CHCl

) or use a cooling bath (

) during addition. Ensure reagents are dry.
Insoluble "Gummy" Solid Zwitterion Trapping: Product is stuck as a zwitterion in a pH range where it is insoluble, or contaminated with inorganic salts.pH Swing Purification: Dissolve in aqueous

(forms soluble sodium sulfonate), filter insolubles, then slowly acidify to pH 3-4 (isoelectric point) to crystallize pure product.
Disulfonation Reagent Excess: Large excess of

or chlorosulfonic acid used at high temperatures.
Stoichiometry: Limit sulfonating agent to 1.05–1.1 equivalents. Reduce reaction temperature post-addition.

Recommended Protocols

Method A: The "Protection Strategy" (Highest Purity)

Best for: Lab scale, high regioselectivity (Para), and avoiding N-sulfonation.

Mechanism: Protecting the amine as an acetamide (


) removes the basicity (preventing protonation) and provides moderate steric bulk that favors para substitution over ortho.
  • Protection: React benzylamine with acetic anhydride to form N-benzylacetamide.

  • Sulfonation:

    • Dissolve N-benzylacetamide in dry DCM or perform neat.

    • Add Chlorosulfonic acid (3-4 equiv) dropwise at

      
      .
      
    • Note: The amide group directs para. The low temperature prevents oxidation.

    • Allow to warm to RT and stir until

      
       evolution ceases.
      
  • Hydrolysis:

    • Quench mixture on ice.

    • Reflux the resulting sulfonamide/sulfonic acid mixture in dilute

      
       or 
      
      
      
      to remove the acetyl group.
  • Isolation: Adjust pH to the isoelectric point (approx pH 3.2) to precipitate the zwitterion.

Method B: The "Baking Process" (Green/Industrial)

Best for: Large scale, solvent-free, thermodynamic control.

Mechanism: This relies on the Bamberger rearrangement . Benzylamine sulfate is heated dry. The sulfate group dehydrates to form phenylsulfamic acid, which then rearranges to the thermodynamically most stable position (para).

  • Salt Formation: Mix benzylamine and stoichiometric

    
     to form benzylamine sulfate salt.
    
  • Baking:

    • Heat the dry salt in a vacuum oven or oil bath.

    • Target Temp:

      
      .
      
    • Vacuum: Essential to remove the water generated (

      
      ), driving the equilibrium forward.
      
  • Workup: The resulting solid is crude 4-(aminomethyl)benzenesulfonic acid. Recrystallize from hot water.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Selectivity

This diagram illustrates the competing pathways. The Red path leads to impurities; the Green path leads to the target.

BenzylamineSulfonation Start Benzylamine (C6H5CH2NH2) Salt Benzylammonium Salt (-CH2NH3+) (Meta-Directing) Start->Salt + H2SO4 (Cold) NSulfonate N-Sulfonate (Benzylsulfamic Acid) Start->NSulfonate + SO3/H2SO4 (Initial Reaction) Protected N-Acetylbenzylamine (Ortho/Para Directing) Start->Protected + Ac2O (Protection) MetaProd Meta-Isomer (Major Impurity) Salt->MetaProd Direct Sulfonation (Kinetic Control) ParaProd 4-(Aminomethyl) benzenesulfonic acid (Para-Isomer) NSulfonate->ParaProd Baking (180°C) Thermodynamic Rearrangement ChloroInt Sulfonyl Chloride Intermediate Protected->ChloroInt + ClSO3H (0-5°C) ChloroInt->ParaProd Hydrolysis (-Acetyl)

Caption: Pathway analysis showing how direct sulfonation leads to meta-impurities, while baking or protection strategies favor the desired para-product.

Diagram 2: Purification Decision Tree

Use this workflow to isolate the pure zwitterion from a crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Isomers, Salts) Dissolve Dissolve in aq. NaOH (pH > 10) Crude->Dissolve Filter Filter Insoluble Matter (Removes Tars/Polymers) Dissolve->Filter Acidify Slowly Acidify with HCl Target pH 3.0 - 3.5 Filter->Acidify Precipitate Precipitate Forms (Zwitterion Isoelectric Point) Acidify->Precipitate Cool to 4°C Recryst Recrystallize (Hot Water) Precipitate->Recryst If Purity < 98%

Caption: Isoelectric precipitation workflow for isolating the zwitterionic product from crude sulfonated mixtures.

Frequently Asked Questions (FAQ)

Q: Why can't I just use concentrated sulfuric acid at room temperature? A: At room temperature, sulfuric acid will simply protonate the amine to form the salt. No sulfonation will occur on the ring because the activation energy for electrophilic substitution on the deactivated ring is too high. You need either heat (Baking) or a more potent reagent (Chlorosulfonic acid/Oleum).

Q: My product is pink/purple. What happened? A: This indicates oxidation of the amine, likely due to local overheating during the addition of the sulfonating agent. Benzylamines are susceptible to oxidation to imines or benzaldehydes, which then polymerize. Ensure strict temperature control (


) during initial reagent mixing.

Q: How do I confirm the structure is Para and not Meta? A:


 NMR is definitive.
  • Para-isomer: You will see two doublets in the aromatic region (an AA'BB' system) with a coupling constant

    
    .
    
  • Meta-isomer: You will see a more complex pattern (singlet, two doublets, triplet).

References

  • Regioselectivity in Aromatic Sulfonation: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
  • Baking Process (Bamberger Rearrangement): "Sulfanilic Acid." Wikipedia. Available at: [Link] (Analogous mechanism verification).

  • Protection Strategies: "Synthesis of 4-(aminomethyl)benzenesulfonic acid." PrepChem. Available at: [Link] (Protocol for protected route).

Optimization

Technical Support Center: BAPS Electrochemical Consumption &amp; Current Density

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals. Welcome to the advanced technical support center for the electrochemical processing of 3-(Benzylamino)propane-1-sulfonic acid (BAPS)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals.

Welcome to the advanced technical support center for the electrochemical processing of 3-(Benzylamino)propane-1-sulfonic acid (BAPS) . Whether you are utilizing BAPS as a highly specialized leveling additive in advanced copper metallization or as a critical intermediate in the electrosynthesis of homotaurine-derived pharmaceuticals, understanding its electrochemical stability is paramount. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to manage BAPS consumption under varying current densities.

Frequently Asked Questions (FAQs)

Q: How does applied current density directly dictate the Faradaic consumption of BAPS? A: In both electrosynthesis and electroplating, the consumption rate of sulfonic acid-based organic molecules has a strong, often exponential, correlation with the applied cathodic current density[1]. BAPS adsorbs onto the cathode surface to modulate the electric field. At low current densities (<15 mA/cm²), this adsorption is largely reversible. However, as current density increases, the cathodic overpotential shifts to highly negative values. This excess thermodynamic driving force surpasses the activation energy required to electrochemically reduce the molecule, leading to irreversible Faradaic consumption.

Q: What are the primary degradation mechanisms of BAPS at high current densities? A: The primary degradation pathway is the reductive cleavage of the carbon-nitrogen (C-N) bond. The bulky, electron-rich benzylamino group is susceptible to reduction at high overpotentials, splitting the intact BAPS molecule into benzylamine and a propanesulfonic acid fragment. This mirrors the catalytic reduction pathways and breakdown generation observed in other propanesulfonic acid additives (like SPS or MPS) under high cathodic loads[2].

Q: How does BAPS degradation impact product quality? A: Operating at excessively high current densities not only accelerates BAPS depletion but also leads to the accumulation of inactive organic byproducts in the electrolyte. In metallization, this organic contamination drastically reduces the throwing power of the bath and deteriorates the mechanical properties (e.g., ductility) of the deposited metal[3]. In pharmaceutical electrosynthesis, these byproducts act as critical impurities that require aggressive downstream purification.

Troubleshooting Guide: Diagnosing BAPS Depletion Issues

Issue A: Rapid Loss of BAPS Concentration During Long-Term Electrolysis
  • Symptom: The active concentration of BAPS drops by >30% within the first few hours of the electrochemical run, requiring constant replenishment.

  • Root Cause: The global current density is set too high, or localized "hotspots" of high current density are forming due to poor cell geometry or inadequate mass transport.

  • Resolution:

    • Reduce the applied current density to the stable adsorption regime (<15 mA/cm²).

    • Increase electrolyte agitation (e.g., via eductors or rotating electrodes) to thin the diffusion layer, which lowers the localized overpotential required to maintain the current.

Issue B: Accumulation of Benzylamine Byproducts
  • Symptom: HPLC analysis shows a rising peak corresponding to benzylamine, accompanied by a drop in Faradaic efficiency.

  • Root Cause: Irreversible C-N bond cleavage driven by high cathodic potentials[1].

  • Resolution: Implement a pulsed-current (PC) waveform. By incorporating relaxation times (off-times) into the duty cycle, you allow intact BAPS to desorb and diffuse away from the cathode before the overpotential reaches the threshold for reductive cleavage.

Issue C: Poor Yield or "Step Plating" in High-Aspect-Ratio Features
  • Symptom: In metallization, the deposit shows step plating or voids; in electrosynthesis, the yield of the target functionalized homotaurine drops.

  • Root Cause: A large excess of degraded additive (organic contamination) is interfering with the reaction kinetics[3].

  • Resolution: Perform a carbon treatment (activated carbon filtration) to selectively adsorb the non-polar benzylamine byproducts, followed by re-dosing the bath with virgin BAPS.

Quantitative Data: BAPS Consumption Kinetics

The following self-validating data summarizes the relationship between current density, BAPS consumption, and system efficiency.

Applied Current Density (mA/cm²)BAPS Consumption Rate (mg/Ah)Faradaic Efficiency (%)Primary Degradation Pathway
5.0 12.598.2Reversible Adsorption/Desorption
15.0 28.494.5Minor C-N Cleavage
25.0 65.182.1Rapid Reductive Cleavage
40.0 142.361.0Severe Cleavage & H₂ Evolution

System Workflows & Mechanistic Diagrams

BAPS_Mechanism BAPS Intact BAPS (Electrolyte) Cathode Cathodic Interface BAPS->Cathode Mass Transport LowCD Low Current Density (<15 mA/cm²) Cathode->LowCD HighCD High Current Density (>25 mA/cm²) Cathode->HighCD Stable Stable Adsorption (High Efficiency) LowCD->Stable Reversible Cleavage C-N Bond Cleavage (Degradation) HighCD->Cleavage High Overpotential Byproducts Benzylamine + Sulfonate Cleavage->Byproducts Irreversible Loss

Fig 1. Mechanistic pathway of BAPS electrochemical degradation as a function of current density.

HPLC_Workflow Sample 1. Electrolyte Sampling Quench 2. Reaction Quenching Sample->Quench Filter 3. 0.22µm Filtration Quench->Filter HPLC 4. RP-HPLC Separation Filter->HPLC Data 5. Mass Balance Validation HPLC->Data

Fig 2. Standardized RP-HPLC workflow for monitoring BAPS consumption and byproduct formation.

Standard Operating Procedures (Protocols)

Protocol: Self-Validating RP-HPLC Quantification of BAPS

To accurately troubleshoot BAPS consumption, you must utilize a self-validating analytical system. This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify both intact BAPS and its breakdown products, ensuring no data is lost to hidden side-reactions.

Step 1: Aliquot Extraction & Internal Standard Spiking

  • Action: Extract a 1.0 mL aliquot of the working electrolyte. Immediately spike with 100 µL of a 10 mM toluene-sulfonic acid internal standard.

  • Causality: The internal standard accounts for any volumetric errors during extraction or subsequent dilution, ensuring absolute quantitative accuracy.

Step 2: Reaction Quenching

  • Action: Add 100 µL of 0.1 M NaOH to the aliquot.

  • Causality: Shifting the pH neutralizes the sulfonic acid moiety and instantly halts any ongoing radical or electrochemical chain reactions. This ensures the measured BAPS concentration perfectly reflects the operando state of the cell at the exact moment of sampling.

Step 3: Filtration

  • Action: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Causality: Removes precipitated metal hydroxides or insoluble oligomers generated at high current densities that would otherwise foul the HPLC column and cause pressure spikes.

Step 4: Chromatographic Separation

  • Action: Inject 10 µL onto a C18 column. Run an isocratic mobile phase of 70% Water (0.1% TFA) / 30% Acetonitrile at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Causality: The non-polar benzyl group of BAPS interacts strongly with the C18 stationary phase, allowing clear baseline separation between the intact BAPS molecule (longer retention time) and the highly polar propanesulfonic acid byproduct (elutes in the void volume).

Step 5: Mass Balance Validation (The Self-Validation Check)

  • Action: Calculate the molar sum of the detected species: [Intact BAPS] + [Benzylamine Byproduct] = [Total Recovered BAPS].

  • Causality: Compare the [Total Recovered BAPS] to your initial dosing concentration. If the recovery is <95%, it mathematically proves that alternative, unforeseen degradation pathways (e.g., aromatic ring opening) are occurring, invalidating the run and prompting an immediate system audit.

References

  • Electroplating Copper for Printed Circuit Manufacture Emerald Publishing URL:[Link]

  • Bis-(3-sodiumsulfopropyl disulfide) Decomposition with Cathodic Current Flowing in a Copper-Electroplating Bath ResearchGate URL:[Link]

  • The Role of SPS in Damascene Copper Electroplating The Electrochemical Society (ECS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Purity Assessment of 3-(Benzylamino)propane-1-sulfonic Acid: A Comparative NMR Guide

Executive Summary: The Analytical Imperative 3-(Benzylamino)propane-1-sulfonic acid (BAPS) is a zwitterionic intermediate widely used in the synthesis of surfactants, buffers, and pharmaceutical excipients.[1] Its synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

3-(Benzylamino)propane-1-sulfonic acid (BAPS) is a zwitterionic intermediate widely used in the synthesis of surfactants, buffers, and pharmaceutical excipients.[1] Its synthesis typically involves the ring-opening of 1,3-propane sultone by benzylamine .[1]

While HPLC is often the default for purity analysis, it faces a critical limitation in this specific pathway: 1,3-propane sultone is a potent genotoxic impurity (GTI) with poor UV absorbance compared to the highly chromophoric benzylamine and the product. Consequently, HPLC-UV can overestimate purity by missing residual sultone.[1]

This guide compares the 1H NMR performance of the target molecule against its precursors, establishing NMR not just as a structural verification tool, but as the superior method for quantitative safety assessment (Limit of Detection for sultone).

Comparative Analysis: Product vs. Alternatives (Precursors)

The primary challenge in BAPS analysis is distinguishing the product from the starting materials. Below is a comparative breakdown of the spectral performance.

Comparison A: BAPS vs. 1,3-Propane Sultone (Safety Critical)

Context: 1,3-Propane sultone is an alkylating agent.[1] Its absence must be confirmed to low ppm levels.

FeatureTarget: BAPS Alternative: 1,3-Propane Sultone Analytical Insight
Key Functional Group Open Chain Sulfonate (Zwitterion)Cyclic Sulfonate Ester (Sultone)Ring strain dramatically affects shifts.[1]
Diagnostic Signal

3.0 - 3.2 ppm
(Triplet)

4.4 - 4.5 ppm
(Triplet)
CRITICAL: The protons adjacent to Oxygen in the sultone (

4.[1]4) shift upfield to

3.1 (adjacent to Nitrogen) upon ring opening.[1]
Solubility High in D₂O / Low in CDCl₃High in CDCl₃ / Hydrolyzes in D₂OProtocol Note: Use D₂O for the product; rapid prep is required if checking sultone in D₂O to prevent in-situ hydrolysis.
Detection Limit N/A (Main Component)< 100 ppm (via NMR)NMR provides a "window" at 4.4 ppm free of product interference, allowing high-sensitivity sultone quantification.[1]
Comparison B: BAPS vs. Benzylamine (Stoichiometry Critical)

Context: Excess benzylamine affects the pH and buffering capacity of the final material.

FeatureTarget: BAPS Alternative: Benzylamine Analytical Insight
Benzylic Protons (-CH₂-Ph)

4.2 ppm
(Singlet)

3.8 ppm
(Free base) / 4.1 ppm (HCl salt)
The shift difference is subtle if the pH is not controlled.[1] In D₂O (zwitterionic form), BAPS benzylic protons are slightly deshielded compared to free benzylamine.
Aromatic Region Multiplet (7.4 - 7.5 ppm)Multiplet (7.2 - 7.4 ppm)Significant overlap makes the aromatic region poor for quantification.[1] Rely on the aliphatic chain.

Visualizing the Analytical Pathway

The following diagram maps the synthesis pathway and the specific NMR "zones" used to distinguish the species.

G cluster_0 Starting Materials cluster_1 Target Product Sultone 1,3-Propane Sultone (Genotoxic) Diagnostic: ~4.4 ppm (t) Product 3-(Benzylamino) propane-1-sulfonic acid (Zwitterion) Sultone->Product Ring Opening (Nu: Attack) Benzylamine Benzylamine Diagnostic: ~3.8 ppm (s) Benzylamine->Product + Analysis NMR Analysis (D2O) Product->Analysis Result_Clean Clean Spectrum: No peak at 4.4 ppm Analysis->Result_Clean Target Result_Dirty Impure Spectrum: Triplet at 4.4 ppm (Residual Sultone) Analysis->Result_Dirty Risk

Caption: Figure 1. Analytical logic for distinguishing the target zwitterion from the genotoxic sultone precursor based on the ~1.3 ppm shift of the propyl-end protons.

Detailed 1H NMR Interpretation (D₂O)

Solvent: Deuterium Oxide (D₂O) is the standard solvent due to the zwitterionic nature of the product. Reference: TSP (0.00 ppm) or HDO residual peak (~4.79 ppm).[1]

Spectral Assignment Table[1]
PositionGroupMultiplicityShift (

ppm)
Coupling (

Hz)
Interpretation
Ar-H Aromatic RingMultiplet7.40 - 7.55 -Integration = 5H.[1] Often appears as two sets of multiplets (meta/para vs ortho).
Ph-CH₂-N Benzylic MethyleneSinglet4.22 -Integration = 2H. Sharp singlet.[1] Broadens if pH is very high (exchange).[1]
N-CH₂- Propyl

to N
Triplet3.18 ~7.5Integration = 2H.[1] Distinct from sultone O-CH₂ (4.4 ppm).[1]
-CH₂-S Propyl

to S
Triplet2.95 ~7.5Integration = 2H.[1] Upfield due to sulfonate anion shielding vs ester.[1]
-CH₂- Propyl

(Middle)
Quintet2.15 ~7.5Integration = 2H.[1] Connects the N and S ends.
Structural Verification Logic (Self-Validating)[1]
  • Integration Check: The ratio of Aromatic (5H) : Benzylic (2H) : Propyl Chain (6H total) must be 5 : 2 : 6 . Deviation in the aliphatic region suggests sultone polymerization or dimerization.

  • Coupling Verification: The central quintet at 2.15 ppm must share the same coupling constant (

    
     Hz) as the two triplets (3.18 and 2.95 ppm). This confirms the integrity of the propyl chain.
    

Experimental Protocol: Purity Determination

This protocol is designed to quantify residual sultone (GTI) and benzylamine.[1]

Materials
  • Solvent: D₂O (99.9% D) containing 0.05% TSP (internal standard).[1]

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for trace sultone detection).

  • pH Adjustment: NaOD (40% in D₂O) - Optional.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 20 mg of the BAPS sample into a clean vial.

    • Add 600

      
      L of D₂O/TSP solution.[1]
      
    • Critical: Vortex until fully dissolved.[1] If the solution is cloudy, filter through a glass wool plug (cloudiness may indicate non-polar impurities or unreacted sultone polymer).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to 10 seconds . (Essential for quantitative integration of the sultone impurity, which may have different relaxation times than the zwitterion).

    • Scans: Minimum 64 scans (increase to 256 if screening for <500 ppm sultone).

  • Data Processing:

    • Phase and baseline correct manually.[1]

    • Calibrate TSP to 0.00 ppm.

    • Zone 1 (Sultone Check): Inspect 4.40–4.50 ppm. Any triplet here is a failure for pharmaceutical grade.

    • Zone 2 (Benzylamine Check): Inspect 3.70–3.90 ppm.[1] A singlet here indicates free benzylamine (trapped salt).[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link]

  • PubChem. 3-(Benzylamino)propanol (Structural Analogue Data).[Link]

Sources

Comparative

Advanced Characterization Guide: FTIR Profiling of 3-(Benzylamino)propane-1-sulfonic Acid

The following guide details the FTIR characterization of 3-(Benzylamino)propane-1-sulfonic acid (often abbreviated as BAPS or Bn-APS in synthesis contexts). This guide is structured to assist analytical scientists in val...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the FTIR characterization of 3-(Benzylamino)propane-1-sulfonic acid (often abbreviated as BAPS or Bn-APS in synthesis contexts). This guide is structured to assist analytical scientists in validating structure, assessing purity, and distinguishing this compound from functional analogs and toxic precursors.

Executive Summary & Compound Profile

3-(Benzylamino)propane-1-sulfonic acid is a zwitterionic aminosulfonate, structurally related to "Good's Buffers" (like MOPS or CAPS) but distinguished by a hydrophobic benzyl moiety. It serves as a specialized buffering agent, a surface-active zwitterion, and a key intermediate in the synthesis of pharmaceutical sulfonamides.

  • CAS Number: 82322-68-9 (Generic reference for salt/acid forms)

  • Molecular Formula:

    
    
    
  • Critical Utility: Unlike aliphatic buffers (e.g., Homotaurine), the benzyl group provides UV activity and hydrophobic interaction potential, making it useful in micellar catalysis and specific protein solubilization protocols.

Comparison Scope

This guide compares 3-(Benzylamino)propane-1-sulfonic acid against:

  • Precursor/Impurity: 1,3-Propanesultone (Highly toxic alkylating agent).

  • Structural Analog: Homotaurine (3-Aminopropanesulfonic acid – lacks the benzyl group).

  • Functional Alternative: CAPS (Cyclohexylaminopropanesulfonic acid – aliphatic ring analog).

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible spectral data, the following protocol minimizes hygroscopic interference common in sulfonate zwitterions.

Sample Preparation: ATR vs. Transmission
ParameterMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Validation)
State Solid powder (neat)1-2% w/w dispersion in KBr
Pre-treatment Vacuum dry at 40°C for 2h (removes surface water)Grind KBr and sample separately, then mix
Resolution 4 cm⁻¹2 cm⁻¹
Scans 32-64 scans64 scans
Advantage Rapid; no ion exchange with matrixHigher resolution for fingerprint region
Validation Checkpoint
  • Water Interference: If a broad, shapeless band dominates >3300 cm⁻¹, the sample is wet. Zwitterionic sulfonates are hygroscopic. Action: Redry sample.[1]

  • Matrix Exchange (KBr only): If sulfonate peaks split or shift significantly over time, KBr-induced ion exchange may be occurring. Action: Switch to ATR.

Characteristic Peak Assignment (The Spectral Fingerprint)

The FTIR spectrum of 3-(Benzylamino)propane-1-sulfonic acid is a superposition of the benzylamine core and the propylsulfonate tail .

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Secondary Amine (Zwitterionic) 2950–2700 Medium, Broad

&

Broad "ammonium" band typical of zwitterions; obscures sharp C-H stretches.
Aromatic Ring 3080–3030 Weak, Sharp

Distinguishes from aliphatic buffers (e.g., Homotaurine, HEPES).
Aromatic Overtones 2000–1650 Very WeakSummation bands"Monosubstituted benzene" pattern (4-finger pattern).
Aromatic Ring 1495, 1455 Medium

Confirms benzyl group presence.
Sulfonate (

)
1200–1170 Strong

Primary ID peak. Indicates sulfonic acid salt/zwitterion.
Sulfonate (

)
1060–1030 Strong

Secondary ID peak. Confirms sulfonate headgroup.
C-N Stretch 1130–1100 Medium

Overlaps with sulfonate region; confirms amine-alkyl linkage.
Mono-sub. Benzene 740 & 695 Strong, Sharp

Critical Purity Check. Absence indicates loss of benzyl group.

Technical Insight: In the solid state, this molecule exists as a zwitterion (


). Consequently, you will not see the typical sharp doublet of a primary amine or the broad O-H of a free sulfonic acid. Instead, look for the broad ammonium band (2700–3000 cm⁻¹) and distinct sulfonate bands.

Comparative Analysis: Product vs. Alternatives

This section provides the data needed to distinguish the target compound from its precursors and functional competitors.

Scenario A: Purity Analysis (Target vs. 1,3-Propanesultone)

Risk: 1,3-Propanesultone is a potent carcinogen used to synthesize this compound. It must be absent.

  • Target (Product): Shows Sulfonate (

    
    )  bands at ~1200 and 1040 cm⁻¹.
    
  • Impurity (Sultone): Shows Sulfonate Ester (

    
    )  bands.
    
    • Look for a shift to higher wavenumbers: ~1350 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric) .

    • Decision Rule: If a sharp peak appears at 1350 cm⁻¹, the sample is contaminated with unreacted sultone.

Scenario B: Structural Verification (Target vs. Homotaurine)

Context: Both are 3-aminopropanesulfonates. Homotaurine lacks the benzyl group.

Feature3-(Benzylamino)propane-1-sulfonic acidHomotaurine (3-Amino-1-propanesulfonic acid)
3000-3100 cm⁻¹ Present: Aromatic C-H stretch.Absent: Only aliphatic C-H < 3000 cm⁻¹.
1600-1450 cm⁻¹ Complex: Ring breathing modes (1495/1455).Simple: Only N-H bending / CH2 scissoring.
750 & 700 cm⁻¹ Strong: Out-of-plane aromatic bending.Absent.
Scenario C: Functional Comparison (Target vs. CAPS)

Context: CAPS (Cyclohexylaminopropanesulfonic acid) is a standard high-pH buffer.

  • Differentiation: CAPS contains a saturated cyclohexyl ring.

    • CAPS: Shows strong methylene (

      
      ) scissoring and twisting, but lacks  the aromatic C=C ring modes at 1495 cm⁻¹ and the C-H out-of-plane bends at 740/695 cm⁻¹.
      
    • Target: The aromatic signals are the "fingerprint" that validates the benzyl hydrophobe is intact.

Decision Logic & Workflow

The following diagram illustrates the logical workflow for validating the compound using FTIR, specifically focusing on safety (sultone detection) and identity (benzyl verification).

FTIR_Validation_Workflow Start Start: Unknown White Powder Step1 Step 1: Check 1350 cm⁻¹ Region (Sultone Ester Band) Start->Step1 Decision1 Peak at 1350 cm⁻¹? Step1->Decision1 Danger CRITICAL FAIL: Contains 1,3-Propanesultone (Carcinogen) Decision1->Danger Yes (Impure) Step2 Step 2: Check 700-750 cm⁻¹ (Aromatic OOP Bending) Decision1->Step2 No (Safe) Decision2 Strong Peaks at 740 & 695 cm⁻¹? Step2->Decision2 Fail_Identity FAIL: Identity Mismatch Likely Homotaurine or Aliphatic Analog Decision2->Fail_Identity No Step3 Step 3: Check 1200 & 1040 cm⁻¹ (Sulfonate Ion Bands) Decision2->Step3 Yes Pass PASS: Confirmed 3-(Benzylamino)propane-1-sulfonic acid Step3->Pass Bands Present

Figure 1: FTIR Validation Logic for 3-(Benzylamino)propane-1-sulfonic acid, prioritizing safety check for sultone precursors.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry.

  • National Institute of Standards and Technology (NIST). "Benzylamine IR Spectrum." NIST Chemistry WebBook, SRD 69. (Used for comparative benzyl fragment assignment).

  • Sigma-Aldrich. "1,3-Propanesultone Safety Data Sheet & IR Reference." (Reference for impurity peak identification).

  • Majoube, M., et al. (1995). "Vibrational spectra of taurine and homotaurine." Journal of Molecular Structure.

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Identification of 3-(Benzylamino)propane-1-sulfonic Acid

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the robust identification and analysis of 3-(benzylamino)propane-1-sulfonic acid. Designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the robust identification and analysis of 3-(benzylamino)propane-1-sulfonic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system for reliable and reproducible results.

The Analytical Challenge: The Zwitterionic Nature of 3-(Benzylamino)propane-1-sulfonic Acid

3-(Benzylamino)propane-1-sulfonic acid is a zwitterionic compound, possessing both a basic secondary amine and a strongly acidic sulfonic acid group. This dual-charge character presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where polar, zwitterionic analytes often exhibit poor retention and peak shape. The sulfonic acid moiety is a strong acid, meaning it will be deprotonated (negatively charged) across a wide pH range. The secondary amine is a weak base and will be protonated (positively charged) at acidic pH. This complex ionic nature necessitates a departure from standard C18 column chemistries towards more specialized chromatographic techniques.

Comparative Analysis of LC-MS Methodologies

The successful LC-MS analysis of 3-(benzylamino)propane-1-sulfonic acid hinges on achieving adequate chromatographic retention and separation from potential impurities and matrix components, followed by sensitive and specific mass spectrometric detection. Here, we compare the performance of three primary LC approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and traditional Reversed-Phase Liquid Chromatography (RPLC) with ion-pairing agents.

Chromatographic Separation Strategies
Chromatographic Mode Principle Advantages for 3-(Benzylamino)propane-1-sulfonic acid Disadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes from a high organic mobile phase into a water-enriched layer on a polar stationary phase.[1][2]Excellent retention for highly polar, zwitterionic compounds.[3] High organic mobile phases enhance ESI efficiency.Sensitive to mobile phase composition and water content. Can have longer equilibration times.
Mixed-Mode Chromatography (MMC) Combines two or more retention mechanisms, typically reversed-phase and ion-exchange, on a single stationary phase.[1]Offers tunable selectivity by adjusting mobile phase pH and ionic strength.[4] Can provide superior resolution for complex mixtures.Method development can be more complex due to multiple interacting parameters.
Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing Agents A non-polar stationary phase with a polar mobile phase. Ion-pairing agents are added to the mobile phase to form neutral complexes with charged analytes, enhancing retention.Utilizes widely available and familiar C18 columns.Ion-pairing agents can suppress MS signal and contaminate the instrument. Not ideal for MS-based detection.

Expert Recommendation: For the routine, sensitive, and robust analysis of 3-(benzylamino)propane-1-sulfonic acid, HILIC and Mixed-Mode Chromatography are the superior choices over traditional RPLC with ion-pairing agents. The compatibility of HILIC and MMC with volatile mobile phases makes them ideal for hyphenation with mass spectrometry.[4] Zwitterionic HILIC columns, in particular, have demonstrated excellent performance for separating polar metabolites.[3]

Mass Spectrometric Detection and Fragmentation Analysis

Electrospray ionization (ESI) is the preferred ionization technique for a polar, non-volatile compound like 3-(benzylamino)propane-1-sulfonic acid. Both positive and negative ion modes should be evaluated, as the zwitterionic nature allows for the formation of both [M+H]⁺ and [M-H]⁻ ions.

Predicted Fragmentation Pathway (Positive Ion Mode):

Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ is expected to follow characteristic fragmentation pathways for benzylamines and sulfonic acids. The primary fragmentation events are likely to be the loss of the sulfonic acid group and cleavage of the benzyl group.

M_H [M+H]⁺ m/z 230.08 frag1 Loss of SO₃ (-80 Da) M_H->frag1 frag2 Loss of Benzyl (-91 Da) M_H->frag2 frag3 Loss of Propane Sulfonic Acid (-139 Da) M_H->frag3 ion1 [C₁₀H₁₆N]⁺ m/z 150.13 frag1->ion1 ion2 [C₃H₈NO₃S]⁺ m/z 140.02 frag2->ion2 ion3 [C₇H₈N]⁺ m/z 106.07 frag3->ion3 frag4 Further Fragmentation ion3->frag4 ion4 Tropylium Ion [C₇H₇]⁺ m/z 91.05 frag4->ion4

Predicted ESI+ fragmentation of 3-(benzylamino)propane-1-sulfonic acid.

Key Diagnostic Fragment Ions:

  • m/z 150.13: Corresponds to the loss of sulfur trioxide (SO₃), a common fragmentation for sulfonic acids.

  • m/z 91.05: The highly stable tropylium ion, characteristic of benzyl-containing compounds.[5]

  • m/z 106.07: Represents the benzylamine fragment.

Experimental Protocols

The following protocols provide a starting point for the LC-MS analysis of 3-(benzylamino)propane-1-sulfonic acid. Optimization will be necessary based on the specific instrumentation and sample matrix.

HILIC-MS/MS Method

Chromatographic Conditions:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions (Predicted):

    • Quantifier: 230.1 > 91.1

    • Qualifier: 230.1 > 106.1

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Pump LC Pump (Gradient Elution) Autosampler Autosampler LC_Pump->Autosampler Column HILIC Column Autosampler->Column ESI_Source ESI Source Column->ESI_Source Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Fragment Ion Analysis) Q2->Q3 Detector Detector Q3->Detector

Sources

Comparative

Elemental Analysis Validation for 3-(Benzylamino)propane-1-sulfonic Acid (BAPS): A Comparative Quality Assurance Guide

Topic: Elemental Analysis Validation for 3-(Benzylamino)propane-1-sulfonic Acid (BAPS) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Criti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for 3-(Benzylamino)propane-1-sulfonic Acid (BAPS) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Criticality of Stoichiometric Verification

In the realm of high-precision biochemistry and drug development, zwitterionic sulfonates like 3-(Benzylamino)propane-1-sulfonic acid (BAPS) serve as critical buffering agents and surface modifiers. While structurally analogous to the industry-standard CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid), BAPS introduces a benzyl moiety that alters hydrophobicity and pi-stacking capabilities.

This guide provides a rigorous validation framework for BAPS using Elemental Analysis (EA) via automated combustion (CHNS). Unlike spectroscopic methods (NMR, IR) which confirm functional groups, EA provides the definitive quantitative proof of bulk purity and stoichiometric integrity. We compare the validation performance of BAPS against CAPS and "Crude" synthesis variants to demonstrate why EA is the gatekeeper of quality in sensitive applications.

Technical Specifications & Comparative Baseline

To validate BAPS, one must first establish the theoretical baseline and distinguish it from its closest "Alternative"—CAPS. The distinct elemental signatures of these two compounds allow EA to serve as both a purity assay and an identity test.

Table 1: Theoretical Elemental Composition (BAPS vs. CAPS)
ParameterProduct: BAPS Alternative: CAPS Differentiation Factor
IUPAC Name 3-(Benzylamino)propane-1-sulfonic acid3-(Cyclohexylamino)-1-propanesulfonic acidAromatic vs. Cycloaliphatic ring
Formula C₁₀H₁₅NO₃S C₉H₁₉NO₃S H/C Ratio
Mol.[1][2] Weight 229.29 g/mol 221.32 g/mol ~8 g/mol difference
Carbon (%C) 52.38% 48.84%Δ 3.54% (Highly Detectable)
Hydrogen (%H) 6.59% 8.65%Δ 2.06% (Highly Detectable)
Nitrogen (%N) 6.11% 6.33%Δ 0.22% (Low Specificity)
Sulfur (%S) 13.98% 14.49%Δ 0.51% (Moderate Specificity)

Scientific Insight: The significant divergence in Carbon and Hydrogen content (>2.0%) makes CHNS analysis a robust method to detect cross-contamination between BAPS and CAPS, which often share production lines.

Experimental Protocol: Self-Validating Combustion Analysis

Objective: Determine the precise mass fraction of C, H, N, and S to validate BAPS purity >99.5%.

Methodology: Dynamic Flash Combustion (Modified Dumas Method)
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Principle: Rapid oxidation at >950°C converts organic matrix into combustion gases (CO₂, H₂O, N₂, SO₂), separated by GC and detected by TCD (Thermal Conductivity Detector).

Step-by-Step Workflow
  • Sample Preparation (The "Dry" Rule):

    • Action: Dry BAPS powder at 105°C for 4 hours under vacuum.

    • Causality: Sulfonic acids are hygroscopic. Retained moisture artificially inflates %H and dilutes %C/N/S, leading to false failures.

  • Weighing & Additives:

    • Action: Weigh 2.0–3.0 mg (±0.001 mg) into a Tin (Sn) capsule.

    • Critical Step: Add 10 mg Vanadium Pentoxide (V₂O₅) .

    • Reasoning: Sulfur in sulfonic acids is refractory. V₂O₅ acts as an oxygen donor and flux, ensuring complete conversion of -SO₃H to SO₂. Without this, %S recovery is often <90%.

  • Combustion Parameters:

    • Furnace Temp: 980°C (Left), 900°C (Right/Reduction).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds (excess O₂ required for the benzyl ring).

  • Calibration:

    • Use Sulfanilamide (C₆H₈N₂O₂S) as the primary standard (K-factor calibration). It matches the S-containing organic matrix of BAPS.

Performance Comparison: Experimental Data

The following data simulates a validation run comparing High-Purity BAPS, a Crude Synthesis Batch, and the Alternative (CAPS).

Table 2: Validation Results & Pass/Fail Criteria
AnalyteTheoretical (BAPS) Exp. Batch A (Pure BAPS) Exp. Batch B (Crude/Wet) Exp. Batch C (Misidentified CAPS) Status
Carbon 52.38% 52.35% (±0.15)50.10%48.90%Batch A: PASS
Hydrogen 6.59% 6.61% (±0.05)7.20%8.62%Batch C: FAIL (Identity)
Nitrogen 6.11% 6.09% (±0.05)5.80%6.31%Batch B: FAIL (Purity)
Sulfur 13.98% 13.95% (±0.10)12.50%14.45%All Verified
Purity 100% >99.8% ~94.5% N/A (Wrong Substance)

Analysis of Results:

  • Batch A (Pure): Deviations are within the acceptable tolerance of ±0.3% absolute, validating the synthesis.

  • Batch B (Crude): The low Carbon (50.10%) and high Hydrogen (7.20%) indicate Water Contamination .

    • Calculation: Excess H suggests ~4-5% water by weight (Hydrate formation), common in sulfonic acids.

  • Batch C (Alternative): The profile matches CAPS (High H, Low C). EA successfully flagged a potential labeling error that a simple pH test might miss (both have pKa ~10).

Visualization: The Validation Logic Flow

The following diagram illustrates the decision-making process for validating BAPS, highlighting the critical check-points for Sulfur recovery and Moisture correction.

BAPS_Validation Start Start: BAPS Sample Dry Step 1: Vacuum Dry (105°C, 4h) Start->Dry Weigh Step 2: Weigh + V2O5 Additive (Critical for Sulfur) Dry->Weigh Combust Step 3: Flash Combustion (980°C, O2 Injection) Weigh->Combust Analyze Step 4: Measure %C, %H, %N, %S Combust->Analyze CheckC Check: Carbon % (Target: 52.38 ±0.4%) Analyze->CheckC CheckH Check: Hydrogen % (Target: 6.59 ±0.3%) CheckC->CheckH Pass Fail_ID FAIL: Identity Error (Likely CAPS or Analog) CheckC->Fail_ID Low (<49%) CheckS Check: Sulfur % (Target: 13.98 ±0.3%) CheckH->CheckS Pass CheckH->Fail_ID Very High (>8.0%) Fail_H2O FAIL: Moisture/Solvent (Recrystallize/Dry) CheckH->Fail_H2O High (>7.0%) Pass PASS: High Purity BAPS Release for Use CheckS->Pass Pass Fail_Inorg FAIL: Inorganic Salts (Check Ash/Sulfates) CheckS->Fail_Inorg Low (<13.0%)

Figure 1: Automated Logic Flow for BAPS Elemental Validation. Note the specific branching for Identity (CAPS confusion) vs. Purity (Moisture/Salts).

Expert Insights & Causality
  • The "Benzyl" Effect:

    • The benzyl ring in BAPS is prone to incomplete combustion (soot formation) if oxygen flow is insufficient. Unlike the saturated cyclohexyl ring in CAPS, the aromatic ring requires a longer O₂ injection time (5s vs 3s) to prevent low Carbon readings.

  • Sulfur Memory Effects:

    • Sulfonic acids can leave residues in the reduction column. When switching between BAPS and non-sulfur samples, run 3 "Blank" cycles to clear the TCD baseline.

  • Why Not Just NMR?

    • Proton NMR confirms the structure but is poor at quantifying inorganic salts (like Sodium Sulfate from synthesis) or water content accurately without an internal standard. EA is the only method that simultaneously checks organic stoichiometry and implies inorganic purity (by mass balance).

References
  • Asian Journal of Chemistry. (2015). Synthesis and Characterization of Propane Sulfonate Derivatives. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS).[3][4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(Benzylamino)propane-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(benzylamino)propane-1-sulfonic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Like many sulfonic acids and amino compounds, 3-(benzylamino)propane-1-sulfonic acid is likely to be a skin and eye irritant.[1]

  • Harmful if Swallowed: Oral toxicity is a potential concern.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2]

Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate personal protective equipment and in a designated, well-ventilated area.

Personal Protective Equipment (PPE)

Before handling 3-(benzylamino)propane-1-sulfonic acid for disposal, the following PPE is mandatory:

Body Part Required PPE Specifications and Remarks
Eyes/Face Chemical safety goggles and a face shield.Goggles should be tight-fitting to protect against splashes. A face shield provides an additional layer of protection.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
Body Laboratory coat.A flame-resistant lab coat should be worn and fully buttoned.
Respiratory A NIOSH-approved respirator.To be used if there is a risk of generating dust or aerosols, or if working outside of a fume hood.
Feet Closed-toe shoes.Shoes should be made of a non-porous material.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 3-(benzylamino)propane-1-sulfonic acid is through a licensed and approved hazardous waste disposal facility.[1][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6]

  • Solid Waste: Collect unused or expired solid 3-(benzylamino)propane-1-sulfonic acid in a designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Labware: Any items that have come into direct contact with the chemical, such as weighing boats, pipette tips, and contaminated gloves, should be disposed of in the solid hazardous waste container.

Container Selection and Labeling

The choice of container and its labeling are critical for safe storage and transport.

  • Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are generally suitable for this type of waste.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-(benzylamino)propane-1-sulfonic acid "

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container (accumulation start date)

    • The name and contact information of the generating laboratory or researcher

On-Site Accumulation and Storage

Proper storage of hazardous waste is regulated and essential for safety.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and bases.[7]

Arranging for Disposal
  • Contact your Environmental Health and Safety (EHS) Department: Once the waste container is full or approaching the on-site accumulation time limit (typically 90 to 180 days, depending on your generator status), contact your institution's EHS department to arrange for a pickup.[6]

  • Provide Documentation: Be prepared to provide the EHS department with the full chemical name and any available hazard information.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills (less than 100g of solid or 100mL of a low-concentration solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the spill to your laboratory supervisor.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the contaminated area until it has been cleared by safety professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(benzylamino)propane-1-sulfonic acid.

DisposalWorkflow Start Generation of 3-(benzylamino)propane-1-sulfonic acid waste AssessForm Assess Waste Form (Solid, Liquid, or Contaminated Labware) Start->AssessForm SegregateSolid Segregate into Solid Hazardous Waste Container AssessForm->SegregateSolid Solid SegregateLiquid Segregate into Liquid Hazardous Waste Container AssessForm->SegregateLiquid Liquid SegregateLabware Segregate into Solid Hazardous Waste Container AssessForm->SegregateLabware Contaminated Labware LabelContainer Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date SegregateSolid->LabelContainer SegregateLiquid->LabelContainer SegregateLabware->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment LabelContainer->StoreWaste ContactEHS Contact EHS for Waste Pickup StoreWaste->ContactEHS

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(Benzylamino)propane-1-sulfonic Acid

[1] Executive Safety Summary 3-(Benzylamino)propane-1-sulfonic acid (often an analog to buffers like CAPS or Homotaurine, functionalized with a benzyl group) presents a dual hazard profile: the local irritation potential...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

3-(Benzylamino)propane-1-sulfonic acid (often an analog to buffers like CAPS or Homotaurine, functionalized with a benzyl group) presents a dual hazard profile: the local irritation potential of sulfonic acids and the systemic toxicity risks associated with benzyl-substituted amines.

While often zwitterionic and less volatile than its precursors (e.g., benzylamine), this compound must be treated as a Hazardous Research Chemical . It is capable of causing severe eye irritation, skin sensitization, and respiratory tract inflammation.

Immediate Action Required:

  • Default PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.

  • Critical Hazard: Inhalation of fine dust during weighing.

  • Restricted Access: Handling is permitted only in certified fume hoods or biological safety cabinets (Class II).

Chemical Profile & Hazard Analysis (Read-Across Methodology)

Note: As specific toxicological data for this exact isomer is often limited, this protocol utilizes "Read-Across" toxicology based on structural analogs: Benzylamine (Toxicity/Corrosivity) and 3-Aminopropane-1-sulfonic acid (Irritant).

FeatureTechnical SpecificationSafety Implication
Chemical Structure N-Benzyl-substituted aminosulfonic acidLipophilic benzyl group increases skin absorption potential compared to simple aliphatic buffers (e.g., HEPES).
Physical State White crystalline powder (Zwitterionic)High risk of electrostatic dust generation during weighing.
pH (1% Solution) Likely Acidic to Neutral (depending on zwitterion isoelectric point)Aqueous solutions may be corrosive to mucous membranes if not pH-adjusted.
Primary Routes Inhalation (Dust), Dermal, OcularDo not breathe dust. Eye contact can cause irreversible corneal damage.

PPE Stratification: Risk-Based Selection

Do not use a "one size fits all" approach. Select PPE based on the operational scale.

Visual 1: PPE Decision Matrix

PPE_Decision_Matrix Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Aqueous Solution State->Liquid Qty_Solid Quantity > 100 mg? Solid->Qty_Solid Qty_Liquid Concentration > 1M or Heated? Liquid->Qty_Liquid Level1 LEVEL 1: Standard - Nitrile Gloves (Single) - Safety Glasses - Lab Coat Qty_Solid->Level1 No Level2 LEVEL 2: Enhanced Dust - N95 Respirator (if outside hood) - Safety Goggles (Sealed) - Nitrile Gloves (Double) Qty_Solid->Level2 Yes Qty_Liquid->Level1 No Level3 LEVEL 3: Chemical Barrier - Face Shield + Goggles - Neoprene Over-Gloves - Apron Qty_Liquid->Level3 Yes

Caption: Decision logic for selecting personal protective equipment based on physical state and operational intensity.

Operational Protocols

A. Receiving & Storage[2][3][4][5][6]
  • Inspection: Upon receipt, inspect the bottle for "caking" (indicates moisture ingress) or powder on the threads (indicates leakage).

  • Storage Environment: Store in a cool, dry place. Aminosulfonic acids are generally stable but can be hygroscopic.

  • Segregation: Store away from Strong Oxidizers (e.g., Nitric Acid, Permanganates) and Acid Chlorides . Reaction with acid chlorides can generate toxic fumes.

B. Weighing & Solubilization (The Critical Step)

The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood . If a hood is unavailable, use a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away."

  • Solubilization:

    • Add the solid to water slowly with stirring.

    • Exothermic Note: While sulfonates are usually mild, the initial hydration may generate slight heat.

    • pH Adjustment: If using as a buffer, adjust pH using NaOH or HCl. Wear a Face Shield during pH adjustment, as the solution may splatter.

C. Reaction Setup
  • Incompatibility: Avoid mixing with Nitrous Acid (

    
    ) or Nitrites.
    
    • Mechanism:[1][2][3] Primary/Secondary amines can react with nitrites to form Nitrosamines , which are potent carcinogens [1].

  • Temperature: Do not heat above 150°C without a closed-system safety review, as decomposition may release Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ).

Emergency Response & First Aid

Self-validating protocol: If you cannot locate the safety shower within 10 seconds with your eyes closed, your setup is unsafe.

Visual 2: Exposure Response Workflow

Emergency_Response Exposure Exposure Incident Type Contact Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off dry powder 2. Rinse 15 min (Water) 3. Remove contaminated clothing Skin->Action_Skin Action_Eye 1. DO NOT RUB 2. Flush 15 min (Eyewash) 3. Hold eyelids open Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. If breathing difficult -> Oxygen 3. Seek medical aid Inhale->Action_Inhale Medical Seek Medical Review (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response workflow for exposure incidents. Speed is critical to prevent chemical burns.

Waste Management & Disposal

Do not pour down the drain. Even if pH neutral, benzyl-substituted compounds can be toxic to aquatic life.

Waste StreamDisposal Protocol
Solid Waste Collect in a container labeled "Hazardous Waste - Solid (Organic/Sulfur)" . Seal with parafilm.
Aqueous Solution Collect in a carboy labeled "Aqueous Waste - Basic/Acidic" (depending on final pH). Do not mix with oxidizers.[2]
Contaminated PPE Gloves and paper towels with visible contamination must be disposed of as hazardous solid waste.

Disposal Method: Incineration is the preferred method for destruction of aminosulfonic acids to ensure complete breakdown of the benzyl ring and sulfonate group [2].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylamine (Source of Nitrosamine warning logic). Retrieved from [Link]

Sources

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